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  • Product: 4-Bromo-2-fluoroaniline hydrobromide
  • CAS: 136790-70-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 4-Bromo-2-fluoroaniline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Bromo-2-fluoroaniline and its hydrobromide salt are pivotal intermediates in the synthesis of complex organic molecules, particularly within the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-fluoroaniline and its hydrobromide salt are pivotal intermediates in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors.[1] The strategic placement of bromo, fluoro, and amino functional groups on the aniline scaffold provides a versatile platform for synthetic diversification, making it a valuable building block in drug discovery.[2][3] This guide offers a comprehensive examination of the molecular structure of 4-Bromo-2-fluoroaniline hydrobromide, detailing its physicochemical properties, a robust synthetic protocol for its preparation, and the analytical methodologies essential for its structural elucidation and quality control. By integrating field-proven insights with established scientific principles, this document serves as an authoritative resource for professionals engaged in medicinal chemistry and process development.

Introduction and Strategic Importance

4-Bromo-2-fluoroaniline is a halogenated aromatic amine whose structure is foundational for creating more complex derivatives.[4] The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug candidate, while the bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.[5]

The compound is most commonly handled and stored as its hydrobromide salt, which enhances stability and simplifies purification.[1][6] The salt form, 4-Bromo-2-fluoroaniline hydrobromide, readily precipitates from non-polar solvents, offering a straightforward method for isolation in high purity.[1] Its utility is prominently demonstrated in the synthesis of precursors like 4-amino-3-fluorophenyl boronic acid, a key component in various advanced chemical syntheses.[7]

Molecular Structure and Physicochemical Properties

The molecular architecture of 4-Bromo-2-fluoroaniline consists of a benzene ring substituted with three key functional groups:

  • An amino group (-NH₂) at position 1, which is basic and the site of protonation.

  • A fluorine atom (-F) at position 2 (ortho to the amine), which acts as a weak deactivating group and influences the electronic properties of the ring.

  • A bromine atom (-Br) at position 4 (para to the amine), which is a deactivating group but an ortho-, para-director in electrophilic substitution, and a crucial reactive site for cross-coupling.

The hydrobromide salt is formed by the protonation of the lone pair of electrons on the nitrogen atom of the amino group by hydrobromic acid (HBr). This results in the formation of an anilinium cation and a bromide anion. This ionic interaction contributes to the compound's crystalline solid nature and higher melting point compared to the free base.

Table 1: Physicochemical Properties

Property 4-Bromo-2-fluoroaniline (Free Base) 4-Bromo-2-fluoroaniline Hydrobromide
IUPAC Name 4-bromo-2-fluoroaniline[8] 4-bromo-2-fluoroaniline;hydrobromide[9]
CAS Number 367-24-8[4][7][8] 136790-70-0[9]
Molecular Formula C₆H₅BrFN[4][8][10] C₆H₆Br₂FN[9]
Molecular Weight 190.01 g/mol [7][8][10] 270.92 g/mol [9]
Appearance White to off-white/pale cream solid[4][11] Solid
Melting Point 40-42 °C[12] Not specified
Solubility Sparingly soluble in water[4] Not specified
SMILES Nc1ccc(Br)cc1F[10] C1=CC(=C(C=C1Br)F)N.Br[9]

| InChIKey | GZRMNMGWNKSANY-UHFFFAOYSA-N[8][10] | NDOBTPIWWCVEDM-UHFFFAOYSA-N[9] |

Synthesis of 4-Bromo-2-fluoroaniline Hydrobromide

The most direct and efficient synthesis involves the regioselective bromination of 2-fluoroaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is sterically more accessible and electronically favored, bromination occurs predominantly at this site. A well-established protocol utilizes a quaternary ammonium salt to form a trihalide complex, which serves as a mild and effective brominating agent, leading to the direct precipitation of the desired hydrobromide salt.[1][6]

Experimental Protocol: Catalytic Bromination of 2-Fluoroaniline

This protocol is adapted from methodologies described in U.S. Patent 5,053,542.[1]

Materials:

  • 2-Fluoroaniline (1.0 mol)

  • Tetrabutylammonium bromide (1.0 mol)

  • Bromine (Br₂) (1.0 mol)

  • Dichloromethane (CH₂Cl₂, dry, aprotic solvent)

Procedure:

  • Preparation of Brominating Agent: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1.0 mole of tetrabutylammonium bromide in dry dichloromethane.

    • Causality: Tetrabutylammonium bromide is used to form tetrabutylammonium tribromide upon addition of bromine. This in-situ-formed reagent is less volatile and more selective than bromine alone, reducing the formation of over-brominated side products.

  • Formation of Tribromide: To the stirred solution, slowly add 1.0 mole of bromine (Br₂).

  • Temperature Control: Cool the resulting mixture to approximately 10 °C using an ice bath.

    • Causality: The bromination of an activated ring is highly exothermic. Cooling the reaction prevents temperature spikes that could lead to decreased selectivity and the formation of impurities.

  • Substrate Addition: Slowly add 1.0 mole of 2-fluoroaniline to the cooled mixture. The reaction is immediate.[6]

  • Precipitation: Upon addition of the 2-fluoroaniline, the 4-bromo-2-fluoroaniline hydrobromide salt will precipitate out of the dichloromethane solution.[1]

    • Causality: The hydrobromide salt is ionic and thus has low solubility in the non-polar aprotic solvent, leading to its precipitation and providing a simple method of separation from the reaction mixture.

  • Isolation: Collect the precipitated solid by filtration. Wash the filter cake with a small amount of cold, dry dichloromethane to remove any residual mother liquor.

  • Drying: Dry the collected solid under vacuum to yield the final 4-bromo-2-fluoroaniline hydrobromide product. A yield of approximately 97% can be expected.[1]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Outputs R1 2-Fluoroaniline P1 1. Mix R2 and R3 in R4 to form Tribromide Complex R2 Bromine (Br₂) R3 Tetrabutylammonium Bromide R4 Dichloromethane (Solvent) P2 2. Cool to 10°C P1->P2 Control Exotherm P3 3. Add R1 to initiate Electrophilic Bromination P2->P3 P4 4. Precipitation of Product Salt P3->P4 Low Solubility in CH₂Cl₂ Prod 4-Bromo-2-fluoroaniline Hydrobromide (Solid Precipitate) P4->Prod Waste Mother Liquor (contains catalyst and solvent) P4->Waste

Caption: Workflow for the synthesis of 4-Bromo-2-fluoroaniline hydrobromide.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information to verify the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. Data from a Chinese patent provides reference spectra for the free aniline base in CDCl₃.[13]

  • ¹H NMR: The proton spectrum reveals the substitution pattern on the aromatic ring.

    • Expected Signals: Three distinct signals in the aromatic region (approx. 6.5-7.5 ppm). The protons will exhibit complex splitting patterns due to both H-H and H-F coupling. A broad singlet corresponding to the two amine (-NH₂) protons is also expected.[13] For the hydrobromide salt, the amine protons (-NH₃⁺) would be shifted downfield and may show coupling to nitrogen under certain conditions.

  • ¹³C NMR: The carbon spectrum confirms the number of unique carbon atoms and their chemical environment.

    • Expected Signals: Six signals for the six aromatic carbons. The carbon atoms attached to the electronegative F, Br, and N atoms will be significantly shifted. The C-F bond will also induce characteristic splitting (large one-bond ¹JCF coupling and smaller multi-bond couplings).[13]

  • ¹⁹F NMR: This technique is highly specific for the fluorine atom.

    • Expected Signal: A single resonance, as there is only one fluorine atom in the molecule. The chemical shift provides information about the electronic environment, and coupling to nearby protons will be observed in a high-resolution spectrum.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretching: For the free aniline, two distinct bands are typically observed in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine. For the hydrobromide salt, these are replaced by broad absorptions for the N-H⁺ stretches of the anilinium ion at lower frequencies (around 2800-3200 cm⁻¹).

  • Aromatic C=C Stretching: Multiple sharp bands are expected in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: A strong, characteristic absorption band is expected in the 1200-1300 cm⁻¹ region.

  • C-Br Stretching: A weaker absorption is typically found in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

MS provides the molecular weight and elemental composition information.

  • Molecular Ion Peak: The most critical feature for this compound is the isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show two peaks of almost equal intensity for the molecular ion (M⁺ and M+2), which for the free base are observed at m/z 189 and 191.[13][14] This distinctive pattern is a definitive confirmation of the presence of one bromine atom.

Handling, Safety, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount.

  • Hazard Identification: The free aniline is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.[8] The hydrobromide salt is more hazardous and is classified as causing severe skin burns and eye damage.[9]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[15]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols.[15] Use proper glove removal technique to prevent skin contact.[15]

  • Storage: Store in a cool, dry, and well-ventilated place.[15] Keep the container tightly closed and store under an inert gas, as the compound can be air-sensitive.[12][16] It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[16]

  • Accidental Release: In case of a spill, use personal protective equipment, avoid dust formation, and evacuate the area.[15] Pick up the material without creating dust and place it in a suitable, closed container for disposal.[15]

Applications in Research and Drug Development

The true value of 4-Bromo-2-fluoroaniline hydrobromide lies in its role as a versatile synthetic intermediate.

  • Scaffold for Medicinal Chemistry: The aniline core is a common motif in many biologically active molecules. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom provides a reactive site for further molecular elaboration.[2]

  • Cross-Coupling Reactions: The C-Br bond is readily functionalized using palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of a wide range of substituents (alkyl, aryl, vinyl, etc.), enabling the rapid generation of diverse chemical libraries for high-throughput screening.[5]

  • Precursor for Bioactive Molecules: This compound is a known intermediate in the synthesis of various pharmaceutical and agricultural chemicals.[1] Its derivatives have been explored as potential antiviral agents and tyrosine kinase inhibitors for cancer therapy.[2]

By providing this stable, reactive, and strategically functionalized building block, 4-Bromo-2-fluoroaniline hydrobromide continues to be an indispensable tool for scientists working to develop the next generation of therapeutics and advanced materials.

References

  • 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050 . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis of 4-bromo-2-fluoroaniline . PrepChem.com. [Link]

  • CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • 4-Bromo-2-fluoroaniline (98%) . Amerigo Scientific. [Link]

  • US5053542A - Catalytic bromination of 2-fluoroaniline.
  • From Lab Bench to Life-Saving Drugs: The Pharmaceutical Journey of 4-Bromo-2,5-difluoroaniline . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • CN102993022A - Preparation method of bromoaniline.
  • 4-Bromo-2-fluoroaniline hydrobromide | C6H6Br2FN | CID 2756971 . PubChem, National Center for Biotechnology Information. [Link]

  • (PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline . ResearchGate. (2024-09-10). [Link]

Sources

Exploratory

4-Bromo-2-fluoroaniline Hydrobromide: Handling, Storage, and Stability Protocol

Document ID: BFA-HBr-2025-01 Version: 2.0 (Technical Release) Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers. Executive Technical Summary 4-Bromo-2-fluoroaniline hydrobromide is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: BFA-HBr-2025-01 Version: 2.0 (Technical Release) Target Audience: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

Executive Technical Summary

4-Bromo-2-fluoroaniline hydrobromide is a critical halogenated aromatic amine salt utilized primarily as a scaffold in the synthesis of EGFR inhibitors and other fluorinated pharmaceuticals. While the parent free base (CAS 367-24-8) is a low-melting solid/liquid with significant volatility, the hydrobromide salt form is engineered to improve crystallinity, solubility in polar media, and shelf-life stability.

However, the salt form introduces specific thermodynamic instabilities—primarily hygroscopicity and acidity —that require a distinct handling protocol compared to the free base. This guide synthesizes the toxicological risks of the aniline moiety with the corrosive nature of the hydrobromide counterion.

Chemical Identity & Key Properties
ParameterSpecification
Compound Name 4-Bromo-2-fluoroaniline hydrobromide
Parent Free Base CAS (Free Base)
Molecular Formula C₆H₅BrFN[1][2][3][4][5][6][7][8] · HBr
Appearance White to off-white crystalline solid
Acidity (pKa) ~2.5–3.5 (Conjugate acid of the aniline)
Primary Hazard Acute Toxicity (Methemoglobinemia) & Corrosive

Physicochemical Stability & Degradation Mechanism

Understanding the degradation pathway is the foundation of any storage protocol. The hydrobromide salt is thermodynamically stable in isolation but kinetically unstable when exposed to environmental moisture and light.

The Hydrolytic-Oxidative Cycle

Unlike the free base, the salt is hygroscopic. Moisture absorption triggers a dissociation event, releasing hydrobromic acid (HBr) and the free aniline. The free aniline is then susceptible to photo-oxidation, leading to "pinking" or "browning" of the solid—a visual indicator of compromised purity.

StabilityCycle Salt Intact Salt (Crystalline) Dissoc Dissociation (HBr Release) Salt->Dissoc + Moisture Moisture Atmospheric Moisture Moisture->Dissoc FreeBase Free Base (Surface Layer) Dissoc->FreeBase pH Shift Oxidation Oxidative Polymerization FreeBase->Oxidation + Light/O2 Light UV/Vis Light Light->Oxidation Impurity Colored Impurities (Azo/Azoxy species) Oxidation->Impurity

Figure 1: The degradation cascade. Moisture acts as the catalyst, liberating the free base which then undergoes photo-oxidation.

Toxicological Mechanism: Methemoglobinemia[9]

The most insidious risk of 4-bromo-2-fluoroaniline is Methemoglobinemia . This is not a simple chemical burn; it is a systemic hypoxic event.

Mechanism of Action

Aromatic amines are metabolized in the liver by Cytochrome P450 enzymes (specifically CYP1A2 and CYP2E1) into N-hydroxylamines.[9][10] These metabolites enter erythrocytes (red blood cells) and co-oxidize with Hemoglobin (Fe²⁺), converting it to Methemoglobin (Fe³⁺). Methemoglobin cannot bind oxygen, leading to functional anemia and cyanosis (blue skin).

Critical Warning: The onset of cyanosis can be delayed 2–4 hours after exposure.[8] A worker may feel fine immediately after a spill, only to collapse later.

MetHbPathway Exposure Exposure (Inhalation/Dermal) Liver Hepatic Metabolism (CYP450) Exposure->Liver NOH N-Hydroxylamine Metabolite Liver->NOH N-Hydroxylation RBC Erythrocyte Entry NOH->RBC Hb Hemoglobin (Fe2+) (O2 Carrier) RBC->Hb MetHb Methemoglobin (Fe3+) (Cannot bind O2) Hb->MetHb Co-oxidation by N-OH Hypoxia Tissue Hypoxia (Cyanosis) MetHb->Hypoxia

Figure 2: The biological pathway of Aniline-induced Methemoglobinemia.

Storage Engineering Controls

To arrest the degradation cycle described in Section 2, a "Self-Validating" storage system is required. This means the storage method itself provides visual evidence of integrity.

The "Dry-Dark-Inert" Protocol
VariableRequirementRationaleSelf-Validating Check
Atmosphere Inert Gas (Argon preferred)Nitrogen/Argon prevents oxidative polymerization of any liberated free base.Headspace Pressure: Septum should be slightly concave or neutral, not bulging.
Humidity < 10% RH (Desiccator)Prevents hydrolysis of the HBr salt.Indicator Silica: Store with indicating silica gel. Pink = Failure.
Container Amber Glass + Parafilm/TapeBlocks UV light; Parafilm ensures seal integrity against acid fumes.Visual Inspection: Solid should be white. Yellow/Brown = Decomposition.
Temperature 2°C to 8°CSlows kinetic rate of hydrolysis and oxidation.Thermometer: Min/Max thermometer in fridge.

Segregation: Store away from oxidizers (risk of fire) and strong bases (exothermic release of free base).

Operational Handling & PPE

Handling the hydrobromide salt presents a dual risk: dust inhalation (systemic toxicity) and corrosivity (acid burns).

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are often insufficient for aromatic amines due to rapid permeation.

  • Primary Layer: Laminate film (Silver Shield/4H) or Heavy Duty Nitrile (>0.11 mm).

  • Secondary Layer: Standard Nitrile (for dexterity and to protect the inner glove).

  • Respiratory: P100/HEPA filter if handling powder outside a hood (Strongly Discouraged). Always use a Fume Hood.

Workflow: Solubilization & Weighing
  • Preparation: Place a balance inside the fume hood or use a localized powder containment hood.

  • Neutralization Bath: Prepare a beaker of 10% sodium bisulfate or dilute acetic acid nearby to neutralize spills (for the amine) and sodium bicarbonate (for the acid). Note: For this specific salt, a weak base like Sodium Bicarbonate is the primary neutralizer for the acid component, but bleach/surfactant is needed to clean the organic amine residue.

  • Transfer: Do not use metal spatulas (corrosion risk from HBr). Use porcelain or PTFE-coated tools.

  • Decontamination: Wipe all surfaces with methanol, followed by a soapy water wash.

Emergency Response Protocols

Spill Management
  • Evacuate: Clear the immediate area to prevent dust inhalation.

  • PPE Up: Don full PPE including respiratory protection.

  • Neutralize:

    • Cover the spill with Sodium Bicarbonate (baking soda) to neutralize the HBr acid. Look for bubbling to cease.

    • Absorb the remaining organic residue with vermiculite or sand.

  • Disposal: Collect in a container marked "Hazardous Waste: Toxic Organic Solid (Acidic)."

First Aid (Methemoglobinemia Specific)
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol (increases skin absorption of anilines).

  • Inhalation: Remove to fresh air.

  • Medical Alert: If the patient shows signs of "blueness" (lips/fingernails) or confusion, transport immediately. Inform medical staff of "Aniline Exposure / Potential Methemoglobinemia." The antidote is often Methylene Blue , but this must be administered by a physician.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Methemoglobinemia: Etiology and Treatment. Retrieved from [Link]

  • American Chemical Society (ACS). Chemical Research in Toxicology: Methemoglobin Formation by Aromatic Amines. Retrieved from [Link]

  • Deranged Physiology. Mechanisms of Methemoglobinemia. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-fluoroaniline and its Hydrobromide Salt

Introduction 4-Bromo-2-fluoroaniline is a key substituted aniline intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-fluoroaniline is a key substituted aniline intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in drug development, for instance, has been noted in the synthesis of boronic acid derivatives for various applications.[1] Accurate and unambiguous characterization of this compound is paramount to ensure the quality, purity, and identity of downstream products. This technical guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy data for 4-Bromo-2-fluoroaniline. Furthermore, it extends this analysis to its hydrobromide salt, explaining the expected spectral differences and the underlying chemical principles. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for chemical synthesis and characterization.

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 4-Bromo-2-fluoroaniline, Electron Ionization (EI) is a common and effective method, providing both the molecular weight and structurally significant fragmentation patterns.

Interpreting the Electron Ionization Mass Spectrum of 4-Bromo-2-fluoroaniline

Under standard EI conditions (typically 70 eV), 4-Bromo-2-fluoroaniline will ionize to form a molecular radical cation (M•+). A key feature of the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units (M•+ and [M+2]•+).[2]

The mass spectrum of 4-Bromo-2-fluoroaniline exhibits its molecular ion peaks at m/z 189 (for the ⁷⁹Br isotope) and m/z 191 (for the ⁸¹Br isotope), confirming its molecular weight.[2][3]

Table 1: Key Mass Spectrometry Data for 4-Bromo-2-fluoroaniline [4]

m/zRelative Intensity (%)Putative Assignment
19197.1[M+2]•+ Molecular ion with ⁸¹Br
189100.0M•+ Molecular ion with ⁷⁹Br
11048.4[M - Br]⁺
8339.1[C₅H₃F]⁺ or similar fragment
9028.1[C₆H₄F]⁺ or similar fragment
Fragmentation Pathway

The high energy of electron ionization induces fragmentation of the molecular ion. Understanding these fragmentation pathways provides further structural confirmation. The primary fragmentation event for halogenated aromatic compounds is often the loss of the halogen atom.

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion at m/z 189/191.

  • Loss of Bromine: A significant fragmentation pathway is the cleavage of the C-Br bond to lose a bromine radical, resulting in a prominent peak at m/z 110 ([M-Br]⁺). This fragment is stabilized by the aromatic ring and the electron-donating amino group.

  • Further Fragmentation: The ion at m/z 110 can undergo further fragmentation, such as the loss of HCN (from the aniline moiety) or other rearrangements, leading to smaller fragments observed in the spectrum, like the one at m/z 83.

Diagram: Proposed EI-MS Fragmentation Pathway

fragmentation M C₆H₅BrFN (m/z 189/191) frag1 [C₆H₅FN]⁺ (m/z 110) M->frag1 - Br• frag2 Further Fragments (e.g., m/z 83) frag1->frag2 - HCN, etc.

Caption: Proposed fragmentation of 4-Bromo-2-fluoroaniline in EI-MS.

Expected Spectrum of 4-Bromo-2-fluoroaniline Hydrobromide

When analyzing the hydrobromide salt via typical MS techniques (especially with a heated inlet or probe), the molecule is expected to thermally desalt prior to ionization. The relatively weak ionic bond of the hydrobromide salt will break, releasing neutral HBr gas and the free base, 4-Bromo-2-fluoroaniline, which then enters the ionization chamber.

Causality: The energy required to break the N-HBr ionic bond is significantly less than the 70 eV used for electron ionization. Therefore, the mass spectrum recorded for 4-Bromo-2-fluoroaniline hydrobromide is anticipated to be identical to that of the free base, 4-Bromo-2-fluoroaniline. The HBr will be pumped away by the vacuum system and will not be observed.

Experimental Protocol: Electron Ionization Mass Spectrometry

This protocol describes a general procedure for acquiring an EI mass spectrum.

  • Sample Preparation: Dissolve a small quantity (~1 mg) of 4-Bromo-2-fluoroaniline in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation Setup:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[5]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Inlet System: Direct Insertion Probe or Gas Chromatography (GC) inlet. For direct probe, the sample is placed in a capillary tube. For GC, the sample is injected onto a GC column for separation prior to MS analysis.

  • Data Acquisition:

    • Introduce the sample into the ion source. If using a direct probe, the source will be heated to volatilize the sample.[6]

    • Scan the desired mass range (e.g., m/z 40-400).

    • The detector records the abundance of ions at each m/z value.

  • Data Analysis: Process the resulting spectrum to identify the molecular ion peaks and major fragment ions. Compare the isotopic pattern for bromine-containing fragments to theoretical abundances.

Diagram: General Workflow for EI-MS Analysis

eims_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometer cluster_analysis Data Analysis Prep Dissolve Sample in Volatile Solvent Inlet Inlet (GC or Probe) Volatilization Prep->Inlet IonSource Ion Source EI @ 70 eV Inlet->IonSource Analyzer Mass Analyzer Separation by m/z IonSource->Analyzer Detector Detector Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum

Caption: A generalized workflow for sample analysis by EI-MS.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the functional groups present in a molecule, making it highly complementary to mass spectrometry.

Interpreting the IR Spectrum of 4-Bromo-2-fluoroaniline

The IR spectrum of 4-Bromo-2-fluoroaniline will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the aromatic ring, and the carbon-halogen bonds.

Table 2: Characteristic IR Absorption Bands for 4-Bromo-2-fluoroaniline

Wavenumber (cm⁻¹)Vibration TypeDescription
3500 - 3300N-H StretchTwo sharp bands (asymmetric & symmetric) characteristic of a primary amine (R-NH₂).[7][8]
3100 - 3000Aromatic C-H StretchMedium to weak absorptions for C-H bonds on the aromatic ring.[9]
1650 - 1580N-H Bend (Scissoring)A sharp band confirming the primary amine.[8][10]
1600 - 1450Aromatic C=C StretchMultiple sharp bands of variable intensity from the benzene ring vibrations.[9]
1335 - 1250Aromatic C-N StretchStrong absorption typical for aromatic amines.[8]
~1250Aromatic C-F StretchStrong absorption band.
1100 - 1000Aromatic C-Br StretchMedium to strong absorption in the fingerprint region.
900 - 675Aromatic C-H BendOut-of-plane ("oop") bending bands whose pattern can indicate the substitution on the ring.[9]
Expected Spectrum of 4-Bromo-2-fluoroaniline Hydrobromide

The formation of the hydrobromide salt involves the protonation of the basic amino group to form an anilinium cation (-NH₃⁺). This fundamental change in the functional group leads to distinct and predictable changes in the IR spectrum.

Causality: The conversion of the -NH₂ group to an -NH₃⁺ group results in:

  • Disappearance of N-H Stretches: The two sharp peaks between 3500-3300 cm⁻¹ for the primary amine will disappear.

  • Appearance of a Broad -NH₃⁺ Stretch: A very broad and strong absorption band will appear, typically centered around 3000 cm⁻¹.[11] This broadness is due to the strong hydrogen bonding between the anilinium cation and the bromide anion.

  • Shift in Bending Modes: The N-H bending vibrations will also shift. A new band for the -NH₃⁺ symmetric deformation often appears around 1600-1575 cm⁻¹.

The absorptions related to the aromatic ring and the C-X bonds will be largely unaffected, although minor shifts may occur due to the change in the electronic nature of the nitrogen substituent.

Diagram: Key IR Vibrational Modes

vibrations cluster_amine Free Amine (-NH₂) cluster_salt Hydrobromide Salt (-NH₃⁺Br⁻) cluster_common Common Vibrations NH_stretch N-H Stretch (3500-3300 cm⁻¹) Two Sharp Bands NH_bend N-H Bend (1650-1580 cm⁻¹) NH3_stretch N-H Stretch (~3000 cm⁻¹) Very Broad Band Aromatic Aromatic C=C (1600-1450 cm⁻¹) CF_stretch C-F Stretch (~1250 cm⁻¹)

Caption: Comparison of key IR vibrations for the free amine vs. the salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid samples with minimal preparation.[12][13]

  • Sample Preparation: No preparation is needed for a solid sample. Ensure the sample is dry.

  • Instrumentation Setup:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Data Acquisition:

    • Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the absorbance of air (CO₂ and H₂O).

    • Sample Scan: Place a small amount of the solid 4-Bromo-2-fluoroaniline (or its hydrobromide salt) onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Collect Spectrum: Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values to confirm the functional groups and overall structure.

Conclusion

The spectroscopic analysis of 4-Bromo-2-fluoroaniline and its hydrobromide salt by mass spectrometry and infrared spectroscopy provides a complementary and comprehensive characterization. Mass spectrometry confirms the molecular weight (m/z 189/191) and reveals a predictable fragmentation pattern initiated by the loss of bromine. Infrared spectroscopy identifies the key functional groups, with distinct and diagnostic differences observed between the free amine (-NH₂) and its protonated anilinium (-NH₃⁺) form. The presence of two sharp N-H stretching peaks above 3300 cm⁻¹ is a clear indicator of the free base, while their replacement by a single, broad absorption centered around 3000 cm⁻¹ is definitive proof of salt formation. Together, these techniques provide a robust analytical toolkit for researchers and developers working with this important chemical intermediate.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Orgo Made Simple. (n.d.). IR Absorption Table. Orgo Made Simple. Retrieved from [Link]

  • SlideShare. (2015, April 29). The features of IR spectrum. SlideShare. Retrieved from [Link]

  • Clougherty, L., Sousa, J., & Wyman, G. (1957). C=N Stretching Frequency in Infrared Spectra of Aromatic Azomethines. The Journal of Organic Chemistry, 22(4), 462. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. Retrieved from [Link]

  • Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. Retrieved from [Link]

  • Grimme, S. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. Angewandte Chemie International Edition, 55(33), 9537-9541. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline. PubChem. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler Toledo. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. Retrieved from [Link]

  • Chenon, B., & Sandorfy, C. (1958). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: I. GENERAL ASPECTS. Canadian Journal of Chemistry, 36(8), 1181-1193. [Link]

  • Faulk, J. D., & Pence, L. E. (2006). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education, 83(4), 629. [Link]

  • Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Department of Chemistry, Illinois State University. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 25.5 Spectroscopic Properties of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. YouTube. Retrieved from [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved from [Link]

  • Chegg. (2018, April 23). Solved Below is the mass spectrum of 4-bromoaniline. Analyze. Chegg.com. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences, University of Illinois. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). First Principles Calculation of Electron Ionization Mass Spectra for Selected Organic Drug Molecules. ResearchGate. Retrieved from [Link]

  • Srivastava, V. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Bitesize Bio. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-fluoroaniline Hydrobromide

Executive Summary This technical guide details the optimized protocols for utilizing 4-Bromo-2-fluoroaniline hydrobromide (CAS: 136790-70-0) in Suzuki-Miyaura cross-coupling reactions. While the 2-fluoroaniline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized protocols for utilizing 4-Bromo-2-fluoroaniline hydrobromide (CAS: 136790-70-0) in Suzuki-Miyaura cross-coupling reactions. While the 2-fluoroaniline scaffold is a high-value pharmacophore in medicinal chemistry—offering metabolic stability and bioisosteric properties—the hydrobromide salt form presents unique synthetic challenges.

Direct use of the salt requires specific modifications to standard Suzuki protocols to prevent catalyst poisoning and ensure complete conversion. This guide provides a self-validating methodology to neutralize the salt in situ while maintaining high catalytic turnover.

Chemical Context & Strategic Value

The Scaffold

The 4-amino-3-fluorophenyl moiety is a critical structural motif in kinase inhibitors and other small-molecule therapeutics. The fluorine atom at the ortho position to the amine:

  • Reduces the basicity of the aniline (pKa modulation).

  • Blocks metabolic hydroxylation at the reactive ortho site.

  • Induces a specific conformational bias via intramolecular hydrogen bonding.

The Salt Challenge

4-Bromo-2-fluoroaniline is often supplied as the hydrobromide (HBr) salt to enhance shelf stability and reduce oxidation (browning) common to free anilines. However, the salt introduces two hurdles:

  • Acidity: The HBr consumes one equivalent of base immediately, potentially stalling the transmetallation step if stoichiometry is not adjusted.

  • Coordination: Once neutralized, the free primary amine (

    
    ) acts as a competitive ligand, potentially displacing phosphines from the Palladium (Pd) center and deactivating the catalyst.
    

Mechanistic Workflow & Logic

To achieve high yields, the reaction must be engineered to release the free amine in situ without overwhelming the catalytic cycle.

Base Stoichiometry Rule (The "n+1" Principle)

In standard Suzuki couplings, 2.0 equivalents of base are used. For HBr salts, you must apply the n+1 Rule :


Total Base Required: 

equivalents.
Mechanistic Pathway Diagram

The following diagram illustrates the critical pre-activation step required before the oxidative addition can proceed efficiently.

Suzuki_Mechanism Salt Start: 4-Bromo-2-fluoroaniline Hydrobromide (Salt) FreeBase Intermediate: Free Aniline Generated Salt->FreeBase Neutralization Base Base (e.g., K3PO4) (1st Equivalent) Base->FreeBase OxAdd Oxidative Addition (Ar-Pd-Br) FreeBase->OxAdd Substrate Entry Pd0 Pd(0) Active Species Pd0->OxAdd TransMet Transmetallation OxAdd->TransMet Boron Boronic Acid + Base (2nd/3rd Equiv) Boron->TransMet Activation RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Caption: Figure 1. The modified catalytic cycle emphasizing the requisite pre-neutralization step to generate the active free aniline species.

Experimental Protocols

Method A: General Protocol (Robust Substrates)

Recommended for coupling with electron-deficient or simple aryl boronic acids.

Reagents:

  • Substrate: 4-Bromo-2-fluoroaniline HBr (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand resists displacement by the free aniline.

  • Base:

    
     (aqueous) (3.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Charge Solids: To a reaction vial equipped with a stir bar, add the aniline HBr salt (1.0 eq), boronic acid (1.2 eq), and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe.

  • Base Addition (Critical): Add the aqueous

    
     solution.
    
    • Observation: You may see a slight exotherm or bubbling as the HBr is neutralized.

  • Reaction: Heat the mixture to 80–90°C for 4–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
Method B: Advanced Protocol (Hindered/Difficult Substrates)

Recommended for sterically hindered boronic acids or when Method A fails.

Reagents:

  • Catalyst System:

    
     (2 mol%) + XPhos  (4-8 mol%)
    
    • Why: XPhos is a bulky, electron-rich Buchwald ligand that accelerates oxidative addition and prevents amine coordination.

  • Base:

    
     (Solid, anhydrous) (3.5 equiv)
    
  • Solvent: n-Butanol / Water (4:1 ratio)

Step-by-Step Procedure:

  • Pre-complexation: In a separate vial, stir

    
     and XPhos in the solvent for 10 mins under 
    
    
    
    to generate the active catalyst.
  • Main Pot: Add aniline HBr salt, boronic acid, and solid

    
     to the reaction vessel. Purge with 
    
    
    
    .
  • Combine: Transfer the pre-formed catalyst solution to the main pot via syringe.

  • Reaction: Heat to 100°C . The biphasic nature of BuOH/Water helps solubilize the inorganic salts while protecting the catalyst.

Data Summary & Optimization Table

ParameterStandard Condition (Method A)High-Performance (Method B)Note
Catalyst

XPhos Pd G2 or

/XPhos
XPhos is superior for hindered substrates.
Base Equiv. 3.5 eq (

)
3.5 - 4.0 eq (

)
Extra base accounts for HBr neutralization.
Solvent Dioxane / Watern-Butanol / Water or Toluene / WaterAlcohols can assist in solubilizing the polar salt.
Temperature 80 - 90°C100 - 110°CHigher T required for bulky ligands.
Typical Yield 75 - 85%85 - 95%

Self-Validating Troubleshooting

Use these checkpoints to validate the reaction during the process:

  • Checkpoint 1: The pH Check.

    • Action: 15 minutes after adding the base, spot an aliquot on wet pH paper.

    • Requirement: pH must be

      
      . If pH is 
      
      
      
      , the HBr has consumed the base, and the boronic acid will not activate. Correction: Add 1.0 eq of base.
  • Checkpoint 2: The Color Change.

    • Observation: The reaction should darken (brown/black) as Pd(0) forms. If the solution remains pale yellow or precipitates a grey solid immediately, the amine may be poisoning the catalyst. Correction: Switch to Method B (XPhos).

  • Checkpoint 3: Protodeboronation.

    • Observation: LCMS shows the aniline starting material and the de-boronated arene (Ar-H), but no product.

    • Cause: Reaction is too wet or temperature too high without sufficient transmetallation rate. Correction: Use anhydrous conditions for the organic solvent and reduce water ratio to 10:1.

Safety & Handling

  • Corrosivity: 4-Bromo-2-fluoroaniline HBr is an irritant and potentially corrosive to mucous membranes. Handle in a fume hood.

  • Incompatibility: Avoid mixing the solid salt directly with strong oxidizing agents.

  • Waste: Aqueous layers will contain bromide salts and palladium residues; dispose of as heavy metal hazardous waste.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Context: Ligand selection for amine-containing substrates). Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context: General protocols for deactivated/hindered substrates). Link

Sources

Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-2-fluoroaniline Hydrobromide

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of the 2-Fluoroaniline Moiety The 4-bromo-2-fluoroaniline scaffold is a cornerstone in modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 2-Fluoroaniline Moiety

The 4-bromo-2-fluoroaniline scaffold is a cornerstone in modern medicinal chemistry and materials science. Its strategic importance lies in the unique electronic properties conferred by the fluorine and amino substituents, which can profoundly influence molecular conformation, membrane permeability, and metabolic stability. The bromine atom serves as a versatile synthetic handle for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. This guide provides detailed, field-proven protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of 4-bromo-2-fluoroaniline hydrobromide, a common salt form of this valuable building block. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive resource for the synthesis of novel chemical entities. The presence of the hydrobromide salt necessitates careful consideration of the base stoichiometry, a critical detail often overlooked in generalized protocols.

PART 1: The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, which are prevalent in a vast array of pharmaceuticals. The reaction of 4-bromo-2-fluoroaniline with various boronic acids or their esters provides access to a diverse range of 2-fluoro-4-aryl anilines.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The electron-rich nature of the 4-bromo-2-fluoroaniline substrate can make the initial oxidative addition of the aryl bromide to the Pd(0) center the rate-limiting step. The ortho-fluoro group, with its strong electron-withdrawing inductive effect, can help to activate the C-Br bond towards oxidative addition.

The choice of a bulky, electron-rich phosphine ligand is crucial for promoting both the oxidative addition and the final reductive elimination step, while also preventing catalyst decomposition.[3] The base plays a dual role: it is required to activate the boronic acid for transmetalation and to neutralize the hydrobromide salt of the starting material.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) ArPdBr Ar-Pd(II)L₂(Br) OxAdd->ArPdBr Transmetalation Transmetalation (Ar'B(OR)₂ + Base) ArPdAr Ar-Pd(II)L₂(Ar') Transmetalation->ArPdAr RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-2-fluoroaniline hydrobromide

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (3.0 - 4.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (optional, can accelerate the reaction)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-2-fluoroaniline hydrobromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (3.5 eq).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask under a positive pressure of inert gas.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (3.5)Dioxane/H₂O9012~85-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (3.0)Toluene10016~80-90
3-Thienylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (4.0)DMF808~75-85

PART 2: The Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[4] This reaction is particularly valuable for the synthesis of diarylamines and N-aryl heterocycles, which are common motifs in pharmacologically active compounds.

Mechanistic Considerations

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a Pd(0)/Pd(II) catalytic cycle.[5] A key difference is the nature of the nucleophile, which is an amine. The choice of base is critical; it must be strong enough to deprotonate the amine (or the aniline hydrobromide) but not so strong as to cause side reactions. Sterically hindered, electron-rich phosphine ligands are essential for promoting the reductive elimination of the C-N bond, which is often the rate-determining step.

Visualizing the Buchwald-Hartwig Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine 4-bromo-2-fluoroaniline hydrobromide, amine, and base B Purge vessel with inert gas A->B C Add Pd precatalyst and ligand B->C D Add degassed solvent C->D E Heat to desired temperature with vigorous stirring D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to room temperature F->G H Aqueous workup (extraction) G->H I Dry and concentrate organic layer H->I J Purify by column chromatography I->J

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-2-fluoroaniline hydrobromide

  • Amine (primary or secondary) (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, LiHMDS) (3.0 - 4.0 equivalents)

  • Anhydrous, aprotic solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3.6 mol%) to an oven-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 3.5 eq).

  • In a separate vial, dissolve 4-bromo-2-fluoroaniline hydrobromide (1.0 eq) and the amine (1.2 eq) in the anhydrous solvent (e.g., toluene).

  • Add the solution from step 3 to the Schlenk tube containing the catalyst and base.

  • Seal the tube and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Coupling Partner (Amine)Catalyst/Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1.5) / XPhos (3.6)NaOtBu (3.5)Toluene10018~70-85
MorpholinePd(OAc)₂ (2) / RuPhos (4)K₃PO₄ (4.0)Dioxane11024~65-80
N-MethylanilinePd₂(dba)₃ (1.5) / BINAP (3.0)LiHMDS (3.0)Toluene9016~70-85

PART 3: The Sonogashira Coupling: Introducing C(sp)-C(sp²) Linkages

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are versatile intermediates in organic synthesis and key components in many functional materials.[6] This reaction couples 4-bromo-2-fluoroaniline with a terminal alkyne, providing a straightforward route to 4-alkynyl-2-fluoroanilines.

Mechanistic Considerations

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[7] The palladium catalyst activates the aryl bromide via oxidative addition, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. A copper-free variant of the Sonogashira coupling has also been developed to avoid issues with homocoupling of the alkyne. The amine base in this reaction serves to neutralize the hydrobromide salt and to deprotonate the terminal alkyne.

Visualizing the Sonogashira Reaction Logic

Sonogashira_Logic cluster_reactants Reactants cluster_catalysts Catalytic System cluster_product Product ArylBromide 4-Bromo-2-fluoroaniline Hydrobromide Coupled_Product 4-Alkynyl-2-fluoroaniline ArylBromide->Coupled_Product Alkyne Terminal Alkyne Alkyne->Coupled_Product Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Coupled_Product Cu_Cocatalyst Cu(I) Co-catalyst (e.g., CuI) Cu_Cocatalyst->Coupled_Product Base Amine Base (e.g., Et₃N, DIPEA) Base->Coupled_Product

Caption: Key components of the Sonogashira cross-coupling reaction.

Detailed Protocol: Sonogashira Coupling

Materials:

  • 4-Bromo-2-fluoroaniline hydrobromide

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (solvent and base)

  • Co-solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add 4-bromo-2-fluoroaniline hydrobromide (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (3 mol%).

  • Seal the flask and purge with an inert gas.

  • Add the degassed amine base (e.g., Et₃N) and a co-solvent if necessary (e.g., THF).

  • Add the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling Partner (Alkyne)Catalyst (mol%)Co-catalyst (mol%)BaseTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃N256~80-90
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃N/THF408~75-85
1-HexynePdCl₂(PPh₃)₂ (2)CuI (3)DIPEA5012~70-80

Troubleshooting and Key Considerations

  • Incomplete conversion: Increase catalyst loading, reaction time, or temperature. Ensure all reagents and solvents are anhydrous and properly degassed.

  • Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira): Decrease catalyst loading or temperature. In Sonogashira, consider a copper-free protocol.

  • Low yield in Buchwald-Hartwig amination: Screen different ligand/base combinations. Ensure the base is strong enough to deprotonate the amine.

  • Dehalogenation of the starting material: This can be a side reaction, particularly at high temperatures. Use the mildest conditions possible that still afford a good reaction rate.

  • The role of the hydrobromide: The hydrobromide salt of the aniline will consume one equivalent of base before the catalytic cycle can begin. It is crucial to use at least one extra equivalent of base compared to protocols that start with the free aniline.

Conclusion

The palladium-catalyzed cross-coupling of 4-bromo-2-fluoroaniline hydrobromide is a powerful and versatile strategy for the synthesis of a wide range of functionalized anilines. By carefully selecting the appropriate catalyst, ligand, and base, and by understanding the mechanistic nuances of each reaction, researchers can efficiently generate novel molecules for applications in drug discovery, materials science, and beyond. The protocols and insights provided in this guide serve as a robust starting point for the successful implementation of these critical synthetic transformations.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Beilstein-Institut. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Retrieved from [Link]

  • ResearchGate. (2025). Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • RosDok. (n.d.). Synthesis of polycyclic heteroaromatic hydrocarbons by Pd-catalyzed cross-coupling reactions, alkyne carbonyl metathesis and aci. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

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Method

Application Note: Scalable Synthesis of 4-Bromo-2-fluoroaniline Hydrobromide via Regioselective Cryogenic Bromination

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-fluoroaniline hydrobromide , a critical pharmacophore intermediate used in the development of kinase inhibitors (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-Bromo-2-fluoroaniline hydrobromide , a critical pharmacophore intermediate used in the development of kinase inhibitors (e.g., EGFR inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

While conventional laboratory methods often rely on N-Bromosuccinimide (NBS) followed by column chromatography, such routes are cost-prohibitive and operationally cumbersome at the kilogram scale.[1][2] This guide presents a direct bromination-precipitation method . By utilizing elemental bromine (


) in a non-polar solvent at cryogenic temperatures, the target molecule is generated and simultaneously purified via the selective precipitation of its hydrobromide salt.[1][2][3] This "process intensification" strategy eliminates the need for chromatography, stabilizes the oxidation-prone aniline, and ensures high regioselectivity (>98% para-isomer).[1][2]

Scientific Background & Reaction Logic[1][2][4]

Mechanistic Principles

The synthesis relies on Electrophilic Aromatic Substitution (EAS) .[2] The substrate, 2-fluoroaniline, contains two directing groups:[1][2]

  • Amino group (

    
    ):  A strong electron-donating group (EDG), directing incoming electrophiles to the ortho and para positions.[2]
    
  • Fluorine atom (

    
    ):  A weak EDG (via resonance) but strong electron-withdrawing group (via induction), also directing ortho/para.[1]
    

Regioselectivity Challenge: The primary competition is between the 4-position (para to


) and the 6-position (ortho to 

).[2]
  • Steric Hindrance: The 4-position is sterically less hindered than the 6-position (flanked by the amine and fluorine).[2]

  • Electronic Synergy: The strong activation of the amine dominates.[2] By controlling the temperature (kinetic control), we maximize substitution at the 4-position.[1][2]

The "Salt Effect" Purification Strategy

Free base 4-bromo-2-fluoroaniline has a low melting point (~40°C) and is prone to oxidation (turning red/purple upon storage).[2] Converting it immediately to the hydrobromide salt serves three purposes:

  • Stability: The salt is an air-stable, high-melting solid (>200°C).[2]

  • Purification: The target salt is insoluble in non-polar solvents (e.g., Dichloromethane/Heptane), while impurities and unreacted starting materials remain in solution.[1][2]

  • Atom Economy: The reaction generates HBr as a byproduct.[2] Instead of neutralizing this as waste, it is incorporated into the final product lattice.[1][2]

Visualized Reaction Pathways

Reaction Scheme & Regioselectivity

The following diagram illustrates the reaction pathway and the critical separation logic.

ReactionScheme Start 2-Fluoroaniline (Liquid) Intermediate Reaction Mixture (Solution) Start->Intermediate + Reagent Reagent Br2 / DCM (-10°C) Reagent->Intermediate Product 4-Bromo-2-fluoroaniline HBr (Precipitate) Intermediate->Product Selective Crystallization Byproduct 6-Bromo isomer (Remains in Mother Liquor) Intermediate->Byproduct Filtrate Waste

Caption: Figure 1. Reaction scheme showing the selective precipitation of the para-isomer salt, rejecting the ortho-isomer in the filtrate.

Process Flow Diagram (Scale-Up)

The operational workflow for a 1 kg scale batch.

ProcessFlow cluster_reactor Reactor Zone cluster_downstream Downstream Processing Reactor Glass-Lined Reactor (Cryogenic Cooling) Scrubber Caustic Scrubber (HBr/Br2 Vapor Control) Reactor->Scrubber Vent Gas Filter Nutsche Filter (Solid-Liquid Separation) Reactor->Filter Slurry Transfer Dryer Vacuum Oven (40°C) Filter->Dryer Wet Cake Waste Waste Filter->Waste Mother Liquor (Recycle/Dispose)

Caption: Figure 2.[1] Process flow diagram highlighting the critical scrubbing and filtration steps required for safety and purity.

Detailed Protocol: 1 kg Scale-Up

Target: Synthesis of ~1.5 kg 4-Bromo-2-fluoroaniline Hydrobromide. Scale: 1.0 kg Starting Material basis.

Materials & Equipment
  • Reactor: 10L Jacketed Glass Reactor with overhead stirrer and dropping funnel.[2]

  • Cooling: Cryostat capable of maintaining -20°C.[2]

  • Scrubber: 10% NaOH solution trap connected to the reactor vent.[2]

  • Reagents:

    • 2-Fluoroaniline (1.0 kg, 9.0 mol)[1][2]

    • Bromine (

      
      ) (1.44 kg, 9.0 mol)[1][2]
      
    • Dichloromethane (DCM) (5.0 L) - Anhydrous preferred.

Step-by-Step Methodology
Phase 1: Preparation & Charging[1]
  • System Inertion: Purge the reactor with Nitrogen (

    
    ) to remove moisture.[2] Moisture can cause sticky solids.[2]
    
  • Solvent Charge: Charge 4.0 L of DCM to the reactor.

  • Substrate Charge: Add 1.0 kg of 2-Fluoroaniline. Stir at 250 RPM until dissolved.

  • Cooling: Cool the mixture to -10°C . Ensure the internal temperature stabilizes before proceeding.

Phase 2: Controlled Bromination (Critical Step)[1]
  • Reagent Prep: Dilute the Bromine (1.44 kg) with the remaining 1.0 L of DCM in the dropping funnel.

    • Why? Dilution prevents localized hot spots which increase impurity formation.[2]

  • Addition: Add the Bromine solution dropwise over 2 to 3 hours .

    • CPPs (Critical Process Parameters): Maintain internal temperature between -10°C and 0°C. Do not exceed 5°C.

    • Observation: A thick off-white to pale yellow precipitate will form immediately.[2] This is the Hydrobromide salt.[2]

Phase 3: Aging & Filtration[1][2]
  • Aging: Once addition is complete, stir the slurry at 0°C for 1 hour to ensure complete precipitation and reaction completion.

  • Filtration: Transfer the cold slurry to a Nutsche filter. Filter rapidly to prevent the redissolution of impurities.[2]

  • Displacement Wash: Wash the filter cake with 1.0 L of cold DCM (0°C). This removes the soluble 6-bromo isomer and unreacted starting material.[2]

Phase 4: Drying[1]
  • Drying: Transfer the wet cake to a vacuum oven. Dry at 40-45°C under full vacuum for 12 hours.

    • Note: Do not overheat (>60°C) initially, as trace free bromine can cause discoloration.[1][2]

Expected Results
ParameterSpecificationNotes
Yield 85% - 92%Theoretical yield is ~2.4 kg.[2]
Appearance White to Off-White Crystalline SolidPink hue indicates oxidation/free Br2.[2]
Purity (HPLC) > 98.5% (Area %)6-bromo isomer < 0.5%.[1]
Melting Point > 200°C (Decomposes)Distinct from free base (~40°C).[1][2]

Analytical Controls & Troubleshooting

In-Process Control (IPC)
  • HPLC Method: C18 Column, Acetonitrile/Water gradient.[1][2]

  • Endpoint: Disappearance of 2-Fluoroaniline (<1.0%).

  • Regio-control: Monitor the RRT (Relative Retention Time) of the 6-bromo impurity. If >2%, lower the reaction temperature for the next batch.

Troubleshooting Guide
  • Problem: Product is pink/red.

    • Cause: Presence of free Bromine or oxidation.[2]

    • Fix: Wash the filter cake with a small amount of Acetone/DCM mixture, or recrystallize from Ethanol/Ether.[2]

  • Problem: Low Yield / Sticky Solid.

    • Cause: Water in the system or temperature too high (solubility increases).[2]

    • Fix: Ensure anhydrous DCM is used; cool to -15°C before filtration.[2]

Safety & Handling (HBr Specific)

Hazard Class: Corrosive, Toxic.[1][2]

  • Bromine Handling: Liquid Bromine is extremely corrosive and volatile.[2] It causes severe burns.[2][4] All transfers must be done in a closed system or a high-efficiency fume hood.[2]

    • Neutralizer:[1] Keep a saturated Sodium Thiosulfate solution nearby to neutralize spills immediately.[2]

  • Hydrobromide Salt: While solid, the product can release HBr gas if heated excessively or exposed to moisture.[2] Wear a full-face respirator during solid handling.[2]

  • Exotherm: The bromination is highly exothermic.[2][3] Failure of the cooling system requires immediate cessation of Bromine addition.[2]

References

  • Regioselective Bromination of 2-Fluoroaniline

    • Source: Patent US4443631A.[2][5] Describes the bromination of 2-fluoroaniline to selectively obtain high yields using controlled temperature conditions.

    • Link:[1]

  • Synthesis and Properties of Halogenated Anilines

    • Source: PubChem Compound Summary for 4-Bromo-2-fluoroaniline.[2] Provides physical property data (MP, BP) and safety classifications (GHS).[1][2][6]

    • Link:[1]

  • Process Safety for Bromination Reactions

    • Source: ChemicalBook Safety Data Sheet.[2] Details the hazards of H314 (Skin burns) and H335 (Respiratory irritation) relevant to the HBr salt.[2]

    • Link:

  • Catalytic and Scale-Up Methods

    • Source: Patent US5053542A.[2] Discusses catalytic bromination and the handling of hydrohalide salts in inert solvents like Methylene Chloride.

    • Link:[1]

Sources

Application

synthetic routes to novel fungicides using 4-Bromo-2-fluoroaniline hydrobromide

Application Note: Synthetic Strategies for Novel Fluorinated SDHI Fungicides Executive Summary & Strategic Rationale In the landscape of modern agrochemical discovery, Succinate Dehydrogenase Inhibitors (SDHIs) represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Strategies for Novel Fluorinated SDHI Fungicides

Executive Summary & Strategic Rationale

In the landscape of modern agrochemical discovery, Succinate Dehydrogenase Inhibitors (SDHIs) represent a cornerstone of fungal control.[1][2] The structural pharmacophore of SDHIs typically consists of a conserved "warhead" (e.g., pyrazole-4-carboxamide) linked to a diverse lipophilic amine.

4-Bromo-2-fluoroaniline hydrobromide (CAS: 136790-70-0) serves as a high-value "dual-handle" scaffold for the rapid generation of novel SDHI libraries.[3] Its strategic value lies in its unique substitution pattern:

  • Ortho-Fluorine: Enhances metabolic stability and lipophilicity (

    
    ) while mimicking the steric profile of hydrogen, often improving membrane permeability compared to non-fluorinated analogs.[1][2][3]
    
  • Para-Bromine: Acts as a reactive handle for late-stage functionalization (LSF) via Palladium-catalyzed cross-coupling, allowing the introduction of diverse biaryl or heterobiaryl "tails" essential for occupying the hydrophobic pocket of the SDH enzyme (Complex II).[2]

This guide outlines a validated, divergent synthetic workflow to transform this precursor into high-purity fungicide candidates.

Strategic Synthetic Pathways

We define two primary routes for library generation. The choice of route depends on the stability of the "Tail" group during amide coupling.[1][2]

  • Route A (Amide-First / Late-Stage Diversification): Ideal for High-Throughput Screening (HTS).[3] A single large batch of "Core Amide" is synthesized, then split into micro-reactions to couple various aryl boronic acids.[1][2]

  • Route B (Suzuki-First / Convergent Synthesis): Preferred when the biaryl tail is sterically demanding or requires specific purification prior to amide formation.[2][3]

SyntheticRoutes Start 4-Bromo-2-fluoroaniline Hydrobromide FreeBase Free Base Intermediate Start->FreeBase  1. Neutralization   CoreAmide Core Amide Scaffold (Contains Br handle) FreeBase->CoreAmide  2A. Amide Coupling (Pyrazole-COCl)   BiarylAmine Biaryl Amine Intermediate FreeBase->BiarylAmine  2B. Suzuki-Miyaura (Ar-B(OH)2)   FinalSDHI_A Target SDHI Library (Route A) CoreAmide->FinalSDHI_A  3A. Suzuki-Miyaura (Ar-B(OH)2)   FinalSDHI_B Target SDHI Library (Route B) BiarylAmine->FinalSDHI_B  3B. Amide Coupling (Pyrazole-COCl)  

Figure 1: Divergent synthetic workflows for accessing novel SDHI chemotypes.

Detailed Experimental Protocols

Step 1: Salt Neutralization (Critical Precursor Prep)

The hydrobromide salt is stable but non-nucleophilic.[2][3] Attempting direct coupling without neutralization often leads to low yields or catalyst poisoning.[1][2][3]

  • Reagents: 4-Bromo-2-fluoroaniline[3][4][5][6]·HBr, saturated NaHCO₃ (aq), Ethyl Acetate (EtOAc).[1]

  • Protocol:

    • Suspend 10.0 g of the hydrobromide salt in 100 mL EtOAc.

    • Add 100 mL saturated NaHCO₃ solution.

    • Stir vigorously for 30 minutes until the solid dissolves and gas evolution ceases.

    • Separate layers. Wash organic layer with brine (1 x 50 mL).[2][3]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Checkpoint: Isolate as a brown oil/solid.[1][2][3] Yield is typically >98%.[1][2][3] Use immediately to avoid oxidation.[1][2][3]

Step 2 (Route A): Synthesis of the "Core Amide" Scaffold

This step attaches the SDHI "warhead" (e.g., the pyrazole ring) while preserving the bromine for later modification.[1][2]

  • Substrate: Free-based 4-Bromo-2-fluoroaniline.[3][6]

  • Reagent: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (DFM-Cl).[3]

  • Solvent/Base: Dichloromethane (DCM) / Triethylamine (TEA) or Pyridine.[2][3]

Protocol:

  • Dissolve 1.0 eq (1.90 g) of 4-Bromo-2-fluoroaniline in 20 mL dry DCM under N₂ atmosphere.

  • Cool to 0°C. Add 1.2 eq of TEA.

  • Dropwise add 1.05 eq of DFM-Cl dissolved in 5 mL DCM. Caution: Exothermic.[2][3]

  • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Monitor: TLC (Hexane:EtOAc 3:1) should show consumption of aniline.[1][2][3][5]

  • Workup: Wash with 1N HCl (removes excess aniline/pyridine), then sat. NaHCO₃. Dry (MgSO₄) and concentrate.[2][3]

  • Purification: Recrystallization from Ethanol/Heptane is preferred over column chromatography for scale-up.[2][3]

  • Expected Yield: 85-92%.

  • Data: ¹H NMR should show the amide -NH singlet around 9.5-10.5 ppm.[2][3]

Step 3 (Route A): High-Throughput Suzuki-Miyaura Coupling

This protocol is optimized for parallel synthesis (library generation) using the Core Amide synthesized above.[3]

  • Catalyst System: Pd(dppf)Cl₂·DCM (Robust, air-stable) is preferred over Pd(PPh₃)₄ for aryl bromides.[3]

  • Solvent: 1,4-Dioxane : Water (4:1).[3]

Protocol (Single Well/Vial Scale):

  • In a reaction vial, charge:

    • Core Amide (from Step 2): 1.0 eq (e.g., 100 mg).[1][2][3]

    • Aryl Boronic Acid (Diverse Tail): 1.5 eq.

    • K₂CO₃: 3.0 eq.[1][2][3]

    • Pd(dppf)Cl₂·DCM: 3-5 mol%.[2][3]

  • Add degassed Dioxane/Water (4:1, 2 mL).

  • Seal and heat to 90°C for 4-12 hours.

  • Workup: Filter through a Celite pad.[1][2][3] Dilute with EtOAc, wash with water.[1][2][3]

  • Purification: Semi-prep HPLC or Flash Chromatography (Gradient 0-40% EtOAc in Hexane).

Data Analysis & Troubleshooting

Table 1: Expected Analytical Parameters

ComponentKey NMR Signal (¹H, 400 MHz, DMSO-d₆)Common Issues
Starting Material Ar-H (t, ~7.4 ppm), -NH₂ (br s, ~5.2 ppm)HBr salt appears as broad hump; must free-base.[1]
Core Amide Amide -NH (s, ~10.2 ppm), Pyrazole-H (s, ~8.4 ppm)Hydrolysis of acid chloride if wet solvents used.[1]
Final SDHI Disappearance of Ar-Br signals; Appearance of new Ar-H.Protodeboronation of boronic acid (add base last).

Troubleshooting the Fluorine Effect:

  • The ortho-fluorine atom exerts an inductive electron-withdrawing effect, making the aniline nitrogen less nucleophilic than standard aniline.[2]

  • Solution: If Amide Coupling (Step 2) is sluggish, heat to reflux or use a stronger base (NaH) in THF, though standard conditions usually suffice for acid chlorides.[1]

  • Suzuki Coupling: The Fluorine atom actually activates the C-Br bond slightly for oxidative addition, often making these substrates react faster than their non-fluorinated counterparts.[1][2]

Safety & Handling

  • HBr Salt: The starting material is an irritant and corrosive.[1][2][3] Handle with gloves and eye protection.[2][3] Avoid dust inhalation.[1][2][3][7]

  • Fluorine Chemistry: While the C-F bond is stable, combustion of these compounds releases HF.[1][2][3] Ensure proper waste disposal (halogenated waste).

  • Palladium Residues: Final drug candidates must be scavenged for heavy metals (using Si-Thiol or similar scavengers) to meet purity standards (<10 ppm Pd).[2][3]

References

  • FRAC (Fungicide Resistance Action Committee). (2025).[2][3] FRAC Code List 2025: Fungal control agents sorted by cross resistance pattern and mode of action.[1][2][3][Link][3]

  • Walter, H. (Syngenta Crop Protection). (2016).[1][2][3] Pyrazole-carboxamides and their use as fungicides.[2][3][8][9][10] U.S. Patent 9,233,955.[1][2][3]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3][11] Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]

  • PubChem. (2025).[2][3] 4-Bromo-2-fluoroaniline hydrobromide Compound Summary. National Library of Medicine.[1][2][3] [Link][3]

  • Goddard, C. J. (1976).[1][2][3] Process for the production of 4-bromo-2-fluoroaniline.[3][4][5][6] U.S. Patent 3,987,057.[1][2][3]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 4-Bromo-2-fluoroaniline hydrobromide by recrystallization

Ticket ID: #REC-4B2FA-HBr Status: Open Support Tier: Level 3 (Senior Application Scientist) System Overview & Criticality Compound: 4-Bromo-2-fluoroaniline hydrobromide CAS (Free Base): 367-24-8 | Salt Form: ~332178-50-6...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-4B2FA-HBr Status: Open Support Tier: Level 3 (Senior Application Scientist)

System Overview & Criticality

Compound: 4-Bromo-2-fluoroaniline hydrobromide CAS (Free Base): 367-24-8 | Salt Form: ~332178-50-6 (Generic HBr salt ref) Application: Critical intermediate for MEK inhibitors (e.g., Cobimetinib) and EGFR kinase inhibitors.

The Engineering Challenge: Aniline salts are prone to oxidative discoloration (forming azo/nitroso impurities) and hydrolysis (reverting to the oily free base) during hot recrystallization. The hydrobromide salt lattice is generally stable, but improper solvent choice leads to "oiling out" rather than crystallization.

This guide provides a self-validating protocol designed to maximize crystallinity and purity (>99%) while suppressing oxidative degradation.

Standard Operating Procedure (The "Golden Path")

Objective: Recrystallization via a polar-protic solvent system with acid stabilization.

Reagents Required
  • Crude Material: 4-Bromo-2-fluoroaniline hydrobromide.[1][2]

  • Primary Solvent: Ethanol (Absolute or 95%).

  • Co-Solvent: Deionized Water.

  • Stabilizer: Hydrobromic Acid (48% aq. solution).

  • Decolorizing Agent: Activated Charcoal (Norit or Darco), if required.

Step-by-Step Protocol
StepActionTechnical Rationale (The "Why")
1 Acidification In a flask, add crude solid. Add a minimal amount of Ethanol. Crucial: Add 1-2 drops of 48% HBr per gram of solid. Reason: Suppresses equilibrium shift to the free base (hydrolysis) and prevents oxidation.
2 Dissolution Heat to reflux (approx. 78°C). Add Ethanol in small portions until dissolved. If not fully soluble, add water dropwise (up to 10% v/v). Reason: Water increases the dielectric constant, aiding salt solubility.
3 Filtration (Hot) If the solution is dark/colored, add activated charcoal (1-2% wt), stir for 5 mins, and filter hot through Celite/glass wool. Reason: Removes polymeric tars and oxidation byproducts.
4 Crystallization Remove from heat. Allow to cool to room temperature slowly (over 1-2 hours) without agitation. Then move to 4°C (fridge). Reason: Rapid cooling traps impurities in the lattice. Slow cooling promotes pure, defined crystal habit.[3]
5 Isolation Filter crystals via vacuum filtration (Buchner funnel).[4] Wash with cold Ethanol/Ether (1:1). Reason: Ether helps remove residual water and speeds up drying.
6 Drying Dry in a vacuum oven at 40-50°C over P₂O₅ or KOH pellets. Reason: Aniline salts are hygroscopic; KOH absorbs acid vapors and water.

Troubleshooting Guide (Symptom-Based)

Issue A: The "Oiling Out" Phenomenon

User Report: "Instead of crystals, I see a second liquid layer or oily droplets at the bottom of the flask."

Diagnosis: The solution temperature is above the melting point of the solvated salt, or the impurity profile has depressed the melting point significantly.

Corrective Actions:

  • The "Seeding" Technique: Save a tiny crystal from a previous batch (or scratch the glass side). Add it to the solution only when it reaches slight supersaturation (cloudy point).

  • Reheat & Dilute: Re-dissolve the oil by heating. Add 10-15% more solvent. High concentrations favor oiling out.

  • Agitation: Vigorously stir the oil as it cools. This can induce nucleation, turning the oil into a solid (though often amorphous), which can then be properly recrystallized.

Issue B: Persistent Discoloration (Pink/Red/Brown)

User Report: "My crystals are off-white or pinkish even after recrystallization."

Diagnosis: Oxidation of the amino group. 4-Bromo-2-fluoroaniline is sensitive to air.

Corrective Actions:

  • Nitrogen Blanket: Perform the dissolution and cooling steps under a gentle stream of Nitrogen or Argon.

  • Acid Wash: Ensure the wash solvent (Step 5) contains a trace of HBr. Neutral conditions favor oxidation.

  • Charcoal Efficiency: Ensure you used activated charcoal. Old charcoal absorbs moisture and loses efficacy.

Issue C: Low Yield (<50%)

User Report: "The mother liquor is still dark, but I got very few crystals."

Diagnosis: The compound is too soluble in the cold solvent matrix (Ethanol/Water).

Corrective Actions:

  • Anti-Solvent Addition: After cooling to room temp, add Diethyl Ether or MTBE dropwise until turbidity persists, then cool to 0°C. These reduce the polarity, forcing the salt out of solution.

  • Concentration: Rotovap the mother liquor to half volume and repeat cooling.

Visual Workflows

Figure 1: The Recrystallization Logic Flow

RecrystallizationFlow Start Crude 4-Bromo-2-fluoroaniline HBr Solvent Add EtOH + Trace HBr (Heat to Reflux) Start->Solvent CheckSol Dissolved? Solvent->CheckSol AddWater Add Water (Dropwise) CheckSol->AddWater No Filter Hot Filtration (Remove Insolubles/Charcoal) CheckSol->Filter Yes AddWater->CheckSol Cooling Slow Cooling (RT -> 4°C) Filter->Cooling CheckCryst Crystals Formed? Cooling->CheckCryst Oil Oiling Out Detected CheckCryst->Oil Liquid Layer Isolate Vacuum Filtration & Wash (Cold EtOH/Ether) CheckCryst->Isolate Solid ppt Remedy Reheat -> Add Solvent -> Seed Oil->Remedy Remedy->Cooling Dry Vac Oven Dry (40°C) Isolate->Dry

Caption: Logical workflow for the purification of aniline hydrobromide salts, including loop-backs for oiling-out scenarios.

Figure 2: Impurity Management Decision Tree

ImpurityTree Problem Impurity Symptom Color Color (Pink/Brown) Problem->Color Insol Insolubles (Black specks) Problem->Insol Sticky Sticky/Wet Crystals Problem->Sticky Action1 Oxidation Products: Use Charcoal + N2 Atmosphere Color->Action1 Action2 Inorganic Salts/Tar: Hot Filtration (Celite) Insol->Action2 Action3 Residual Solvent/Oil: Wash with Ether -> Vac Dry Sticky->Action3

Caption: Decision matrix for identifying and removing specific impurity types.

Frequently Asked Questions (FAQ)

Q: Can I use Ethyl Acetate instead of Ethanol? A: Yes, but with caution. Ethyl Acetate is a common solvent for free base anilines. For the HBr salt, solubility might be too low. However, a mixture of Ethanol/Ethyl Acetate (1:3) can work well as an anti-solvent system to maximize yield [1].

Q: Why do I need to add HBr? Won't that make it too acidic? A: The goal is to maintain the salt form. In hot protic solvents (like water/ethanol), the salt can partially dissociate. If the free aniline forms, it oxidizes rapidly. The excess HBr acts as a buffer to force the equilibrium toward the stable salt [2].

Q: How do I store the purified crystals? A: Store in an amber vial (light sensitive) under Nitrogen or Argon. Aniline salts are hygroscopic; ensure the cap is sealed with Parafilm.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General methods for amine salts and recrystallization solvents).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Techniques for preventing hydrolysis of amine salts).

  • Mutz, M., et al. (2006). Recrystallization of Aniline Derivatives. US Patent 4,918,230A (Referencing similar halo-aniline salt purification methods).

  • PubChem Database. (2024). 4-Bromo-2-fluoroaniline Compound Summary. National Center for Biotechnology Information.

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in 4-Bromo-2-Fluoroaniline Synthesis

Executive Summary & Core Directive The synthesis of 4-bromo-2-fluoroaniline (CAS: 367-24-8) is a critical step in the manufacturing of various pharmaceutical intermediates (e.g., for arylpropionic acids or kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 4-bromo-2-fluoroaniline (CAS: 367-24-8) is a critical step in the manufacturing of various pharmaceutical intermediates (e.g., for arylpropionic acids or kinase inhibitors). The primary challenge lies in the regioselectivity of the electrophilic aromatic substitution.[1]

While the amino group (-NH₂) is a strong ortho, para-director, the fluorine atom at the 2-position exerts a competing inductive effect. The target is the para-brominated product (position 4). However, significant formation of the ortho-isomer (6-bromo-2-fluoroaniline ) and the over-brominated species (4,6-dibromo-2-fluoroaniline ) often compromises yield and complicates purification.

This guide provides a self-validating troubleshooting framework to minimize these byproducts, ensuring high purity (>98%) and yield.

Reaction Pathway & Impurity Profile

Understanding the competitive pathways is essential for control. The following diagram illustrates the formation of the target compound versus critical impurities.

ReactionPathway SM 2-Fluoroaniline (Starting Material) Target 4-Bromo-2-fluoroaniline (Target: >95%) SM->Target Bromination (Para) Major Pathway Impurity_Ortho 6-Bromo-2-fluoroaniline (Regio-impurity) SM->Impurity_Ortho Bromination (Ortho) Minor Pathway Oxidation Azo/Tarry Species (Oxidation) SM->Oxidation O2 / Light / High Temp Impurity_Di 4,6-Dibromo-2-fluoroaniline (Over-bromination) Target->Impurity_Di Excess Br source Over-reaction Impurity_Ortho->Impurity_Di Excess Br source

Figure 1: Reaction pathways showing the competition between para-substitution (target), ortho-substitution (impurity), and sequential over-bromination.

Troubleshooting Guide (Q&A)

Category A: Regioselectivity (Minimizing the 6-Bromo Isomer)

Q1: I am observing 5-10% of the 6-bromo-2-fluoroaniline impurity. How can I suppress this?

A: The formation of the 6-bromo isomer is driven by the high reactivity of the free amine, which directs to both ortho positions (one is blocked by F, the other is open).

  • Root Cause: High reaction temperature or using a non-selective brominating agent (like liquid Br₂) without a catalyst.

  • Solution: Switch to N-Bromosuccinimide (NBS) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF . NBS provides a controlled release of the bromonium ion.

  • Protocol Adjustment: Conduct the reaction at 0°C to -10°C . Lower temperatures significantly favor the para-substitution due to the lower activation energy compared to the sterically more crowded ortho-position (position 6).

  • Mechanism: The bulky transition state of the NBS-amine complex is less likely to attack the ortho position (6) compared to the unhindered para position (4).

Category B: Over-Bromination (Minimizing Dibromo Species)

Q2: My HPLC shows significant amounts of 4,6-dibromo-2-fluoroaniline. Is my stoichiometry off?

A: Yes, over-bromination is a classic sign of localized excess reagent or improper stoichiometry.

  • Root Cause: Adding the brominating agent too quickly or using >1.05 equivalents.

  • Solution:

    • Stoichiometry: Use exactly 0.98 to 1.00 equivalents of NBS relative to the aniline. It is better to leave 1-2% starting material (which is easier to separate or wash out) than to form the dibromo impurity (which often co-crystallizes).

    • Addition Mode: Add NBS portion-wise (solid) or dropwise (if in solution) over 30-60 minutes.

    • Monitoring: Stop the reaction immediately upon consumption of the starting material. Do not let it stir "overnight" unnecessarily if the reagent is in excess.

Category C: Reaction Stalling & Oxidation[2]

Q3: The reaction mixture turns dark/black, and yield is low. What is happening?

A: Anilines are electron-rich and prone to oxidation by air (forming azo compounds or polymerization tars), especially in the presence of light and radical sources.

  • Solution:

    • Inert Atmosphere: Perform the reaction under a nitrogen or argon blanket.

    • Light Protection: Wrap the reaction vessel in aluminum foil. Bromination reactions can undergo radical pathways under light, leading to benzylic side reactions (if alkyl groups were present) or general degradation.

    • Quench: Quench the reaction with sodium thiosulfate or sodium bisulfite solution immediately after completion to destroy any unreacted active bromine species that cause darkening during workup.

Recommended Experimental Protocol

This protocol uses N-Bromosuccinimide (NBS) in Acetonitrile (MeCN) .[2] This system is chosen for its superior regioselectivity and ease of workup compared to elemental bromine methods.

Reagents:

  • 2-Fluoroaniline (1.0 eq)[3]

  • N-Bromosuccinimide (NBS) (1.0 eq)[2]

  • Acetonitrile (Reagent Grade) (5-10 volumes)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vessel with 2-fluoroaniline (10.0 g, 90 mmol) and Acetonitrile (100 mL).

  • Cooling: Cool the solution to 0°C – 5°C using an ice/water bath. Critical: Ensure temperature equilibrium before proceeding.

  • Addition: Add NBS (16.0 g, 90 mmol) portion-wise over 45 minutes . Maintain the internal temperature below 5°C during addition.

    • Why: Exotherms promote ortho-substitution and oxidation.

  • Reaction: Stir the mixture at 0°C – 5°C for 2 hours. Monitor by HPLC or TLC (Hexane/EtOAc 4:1).

    • Target: >98% conversion of SM; <2% Dibromo impurity.

  • Quench: Pour the reaction mixture into Cold Water (300 mL) containing Sodium Bisulfite (1.0 g). Stir for 15 minutes.

  • Workup:

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (2 x 100 mL).

    • Wash the organic layer with Water (2 x 100 mL) to remove succinimide and residual MeCN.

    • Wash with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[4]

  • Purification (if needed): The crude product is typically >95% pure. If higher purity is required, recrystallize from Hexane/Ethanol or purify via silica gel chromatography.

Comparative Data: Reagent Selection

The following table summarizes why the NBS/MeCN method is preferred over others for this specific substrate.

ParameterMethod A: Br₂ / Acetic Acid Method B: Br₂ / TBAB / DCM Method C: NBS / MeCN (Recommended)
Reagent Elemental Bromine (Liquid)Elemental Bromine + CatalystN-Bromosuccinimide (Solid)
Active Species Br₂ (High Concentration)Br₃⁻ (Tribromide)Br⁺ (Succinimide complex)
Regioselectivity Low (High Ortho impurity)Moderate to HighVery High
Temp Control Difficult (Exothermic)ModerateExcellent
Byproduct Profile 10-15% Ortho/Dibromo<5% Ortho/Dibromo<2% Ortho/Dibromo
Atom Economy HighModerate (Catalyst recycle needed)Lower (Succinimide waste)
Suitability Bulk/Commodity ScaleIndustrial ScalePharma/Lab Scale

Decision Tree for Process Optimization

Use this logic flow to diagnose and correct specific impurity issues during your campaign.

DecisionTree Start Analyze Crude HPLC CheckPurity Is Purity > 98%? Start->CheckPurity Success Proceed to Workup CheckPurity->Success Yes Issue1 Problem: >5% Ortho-isomer CheckPurity->Issue1 No (Regio issue) Issue2 Problem: >2% Dibromo-species CheckPurity->Issue2 No (Over-reaction) Issue3 Problem: Low Conversion CheckPurity->Issue3 No (Stalled) Action1 Action: Lower Temp to -10°C Switch Solvent to MeCN Issue1->Action1 Action2 Action: Reduce NBS to 0.98 eq Slow down addition rate Issue2->Action2 Action3 Action: Check Reagent Quality (NBS degrades over time) Issue3->Action3

Figure 2: Troubleshooting logic for impurity management.

References

  • PrepChem. "Synthesis of 4-bromo-2-fluoroaniline."[3][5][6][7] PrepChem.com. Accessed October 26, 2023. [Link]

  • National Institutes of Health (NIH). "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification." PubMed Central. Accessed October 26, 2023. [Link]

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 4-Bromo-2-fluoroaniline Hydrobromide

The Core Challenge: The "Salt Effect" Why your TLC looks like a streak: Directly spotting 4-Bromo-2-fluoroaniline hydrobromide onto a silica plate will almost invariably result in a streak (tailing) from the baseline. Th...

Author: BenchChem Technical Support Team. Date: February 2026

The Core Challenge: The "Salt Effect"

Why your TLC looks like a streak: Directly spotting 4-Bromo-2-fluoroaniline hydrobromide onto a silica plate will almost invariably result in a streak (tailing) from the baseline. This occurs for two reasons:

  • Polarity: The ionic HBr salt is highly polar and binds aggressively to the stationary phase.

  • Silanol Interaction: Silica gel is slightly acidic (

    
    ).[1] The ammonium salt interacts with surface silanol groups (
    
    
    
    ), causing ion-exchange retention rather than simple adsorption chromatography.[1]

The Solution: You must convert the salt to its free base form to obtain a distinct, quantifiable spot (


).

Sample Preparation Protocols

Do not dissolve the solid salt in methanol and spot directly. Use one of the following methods to ensure accurate monitoring.

Method A: The "Mini-Workup" (Gold Standard)

Best for: Accurate


 determination and mimicking post-reaction workup.
  • Take a small aliquot (approx. 5 mg) of the solid or reaction mixture.[1]

  • Place it in a small vial (e.g., 1.5 mL GC vial).

  • Add 0.5 mL Ethyl Acetate and 0.5 mL Saturated NaHCO₃ (aq) .

  • Cap and shake vigorously for 10 seconds.

  • Allow layers to separate.[1]

  • Spot the top organic layer onto the TLC plate.

Method B: The "In-Situ" Neutralization (Quick Check)

Best for: Rapid in-process checks where extraction is tedious.[1]

  • Dissolve the sample in MeOH containing 1% Triethylamine (TEA) .

  • Spot onto the plate.

  • Note: The excess TEA in the spot helps neutralize the local silica acidity, allowing the free amine to migrate.

Visualization: Sample Prep Workflow

SamplePrep Start Start: HBr Salt Sample Decision Is accurate Rf critical? Start->Decision MethodA Method A: Mini-Workup (Recommended) Decision->MethodA Yes (Final QC) MethodB Method B: In-Situ Base Decision->MethodB No (Quick IPC) StepsA 1. Add EtOAc + Sat. NaHCO3 2. Shake & Settle 3. Spot Organic Layer MethodA->StepsA Result Result: Sharp Spot (Free Base) StepsA->Result StepsB Dissolve in MeOH + 1% TEA Spot directly MethodB->StepsB StepsB->Result

Caption: Decision logic for preparing amine salt samples to ensure sharp migration.

Mobile Phase Optimization

Anilines are weak bases.[1] Even as a free base, 4-Bromo-2-fluoroaniline may streak due to hydrogen bonding with silica.[1]

Recommended Solvent Systems
SystemRatio (v/v)AdditivePurpose
Standard Hexane : EtOAc (80:[1]20)NoneInitial screen.[1] May show slight tailing.[1][2][3]
Anti-Streak Hexane : EtOAc (75:25)1% TEA Highly Recommended. TEA caps active silanol sites.[1]
Polar DCM : MeOH (95:5)0.5% NH₄OHUse if the compound is very polar or co-eluting.

Technical Note on Triethylamine (TEA): Always flush the TLC chamber with the mobile phase containing TEA for 10-15 minutes before running the plate. This pre-equilibrates the silica vapor phase with the base.

Visualization & Detection

The 4-bromo and 2-fluoro substituents deactivate the ring slightly, but it remains UV active.

  • UV (254 nm): Primary detection method.[1] The aromatic ring absorbs strongly.[1]

  • Ninhydrin Stain: Secondary confirmation.

    • Action: Dip plate in Ninhydrin solution and heat with a heat gun until spots appear.[1]

    • Result: Primary aromatic amines typically turn pink/purple or sometimes orange/brown depending on substitution.[1] This confirms the presence of the free amine.

    • Specificity: Distinguishes the amine from non-amine impurities (like starting nitro compounds).[1]

Troubleshooting Guide (FAQ)

Q1: I see a "Ghost Spot" at the baseline even after extraction.

Cause: Incomplete neutralization or silica acidity re-protonating the amine.[1] Fix:

  • Ensure your extraction (Method A) was vigorous.[1]

  • Add 1% TEA to your mobile phase.[1]

  • Verify the plate is not overloaded (spot less volume).

Q2: The spot is "double-lobed" or looks like a figure-8.

Cause: Co-elution of the free base and a trace of the salt, or decomposition. Fix:

  • Run a 2D TLC: Spot in the corner, run solvent, dry, rotate 90°, run again.[4]

    • On Diagonal: Stable compound.[1]

    • Off Diagonal: Decomposition on silica.[1]

  • If decomposing, switch to Neutral Alumina plates instead of Silica.

Q3: My product co-elutes with the starting material.

Cause: Halogenated anilines often have similar polarity to their nitro or amide precursors.[1] Fix:

  • Change Selectivity: Switch from EtOAc/Hexane to Toluene/Acetone (90:10) or DCM/Hexane . Toluene interacts differently with the aromatic

    
    -system.[1]
    
  • Co-Spotting: Always run three lanes: [Starting Material] | [Co-Spot] | [Reaction].[1] The Co-Spot (mix of both) will show a figure-8 if they are distinct.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Problem: Poor Resolution / Streaking Check1 Is the mobile phase basic? Problem->Check1 Action1 Add 1% TEA or NH4OH to eluent Check1->Action1 No Check2 Did you do Mini-Workup? Check1->Check2 Yes Action1->Check2 Action2 Perform EtOAc/NaHCO3 extraction Check2->Action2 No Check3 Is it overloading? Check2->Check3 Yes Action2->Check3 Action3 Dilute sample 10x Check3->Action3 Yes Success Sharp, Distinct Spots Check3->Success No Action3->Success

Caption: Step-by-step diagnostic workflow for resolving streaking issues.

References

  • Sigma-Aldrich. 4-Bromo-2-fluoroaniline Product Specification & Safety Data. Retrieved from [1]

  • Chemistry LibreTexts. Thin Layer Chromatography (TLC) - Troubleshooting & Visualizing Agents. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123050, 4-Bromo-2-fluoroaniline. Retrieved from

  • ResearchGate (Community Discussion). Tailing in TLC of Amines - Consensus on Triethylamine Additives. Retrieved from

Sources

Optimization

Technical Support Center: Cross-Coupling with 4-Bromo-2-fluoroaniline Hydrobromide

Case ID: SUZUKI-4B2FA-HBr Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open for Resolution Substrate Analysis & Challenge Profile Welcome to the technical support center. You are working...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SUZUKI-4B2FA-HBr Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open for Resolution

Substrate Analysis & Challenge Profile

Welcome to the technical support center. You are working with 4-Bromo-2-fluoroaniline hydrobromide . Before selecting a catalyst, we must deconstruct the specific chemical challenges this substrate presents. It is not merely an "aryl bromide"; it is a trifecta of potential failure points.

FeatureTechnical ImplicationRisk Factor
Aryl Bromide Standard oxidative addition partner.Low. (Br is a good leaving group).
Ortho-Fluorine Electronic withdrawal facilitates oxidative addition, but steric bulk (

) can impede transmetallation.
Medium. Requires active catalyst.
Free Amine (-NH₂) Catalyst Poison. Unprotected amines coordinate strongly to Pd(II), displacing phosphines and arresting the cycle (formation of "Pd-black").High. Requires bulky/electron-rich ligands.[1]
Hydrobromide Salt (.HBr) Stoichiometry Trap. The salt is acidic. It consumes 1.0 equivalent of base immediately, often leaving the reaction base-deficient.Critical. Requires modified stoichiometry.

Catalyst Selection Matrix

Do not default to Tetrakis (Pd(PPh₃)₄). For this substrate, it is historically unreliable due to the lability of the PPh₃ ligand, which allows the free amine to bind to the palladium center.

Recommendation Tier 1: The "Gold Standard" (High Success Rate)

Catalyst: XPhos Pd G2 (or G3/G4)

  • Why: XPhos is a bulky, electron-rich Buchwald biaryl phosphine.[1] Its sheer size creates a "protective shell" around the Pd center, physically preventing the substrate's amine (-NH₂) from binding to the metal. It facilitates oxidative addition of the hindered ortho-fluoro bromide and promotes reductive elimination.

  • Use Case: High-value intermediates, difficult coupling partners (e.g., heteroaryl boronates), or when speed is critical.

Recommendation Tier 2: The "Workhorse" (Cost-Effective)

Catalyst: Pd(dppf)Cl₂ · DCM

  • Why: The bidentate dppf ligand bites tightly to the Pd, making it harder for the aniline amine to displace it compared to monodentate ligands like PPh₃.

  • Use Case: Standard aryl-aryl couplings, scale-up reactions where cost is a factor.

Recommendation Tier 3: The "Rescue" (Sterically Congested)

Catalyst: SPhos Pd G2

  • Why: If the coupling partner (boronic acid) is also ortho-substituted, XPhos might be too bulky. SPhos offers similar electronic activation but with a slightly different steric profile that favors transmetallation in congested systems.

Visualizing the Logic

Diagram 1: Catalyst Decision Tree

This flowchart guides you through the selection process based on your specific coupling partner.

CatalystSelection Start Substrate: 4-Bromo-2-fluoroaniline . HBr Partner Analyze Coupling Partner (Boronic Acid) Start->Partner Simple Simple Aryl / Alkyl Partner->Simple Unobstructed Hetero Heterocycle / Ortho-Substituted Partner->Hetero Difficult Decision1 Cost Sensitive? Simple->Decision1 Rec2 Use XPhos Pd G2 (Best performance) Hetero->Rec2 Standard Heterocycle Rec3 Use SPhos Pd G2 (For high steric bulk) Hetero->Rec3 Ortho-Substituted Partner Rec1 Use Pd(dppf)Cl2 (Robust, cheaper) Decision1->Rec1 Yes Decision1->Rec2 No (Yield Priority)

Caption: Decision matrix for selecting the optimal palladium catalyst based on coupling partner complexity and budget constraints.

The "Hidden" Failure Mode: Base Stoichiometry

This is the most common reason for failure with this specific substrate.

In a standard Suzuki coupling, you use 2.0 equivalents of base (e.g., K₂CO₃).

  • 1.0 eq activates the boronic acid.

  • 1.0 eq buffers the reaction.

With 4-Bromo-2-fluoroaniline HBr: The HBr salt is an acid. It will immediately neutralize 1.0 equivalent of your base upon addition.



If you use the standard 2.0 equivalents, you are left with only 1.0 equivalent effective base. As the reaction progresses and generates acid (H-Br byproduct from the coupling), the pH drops, and the cycle stalls.

Correct Protocol: You must use 3.0 to 3.5 equivalents of base to account for the HBr neutralization.

Experimental Protocol (Suzuki-Miyaura)

Objective: Coupling 4-Bromo-2-fluoroaniline HBr with Phenylboronic Acid.

Reagents
  • Substrate: 1.0 equiv (e.g., 1.0 mmol)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: XPhos Pd G2 (0.02 equiv / 2 mol%)

  • Base: K₃PO₄ (3.5 equiv) [CRITICAL]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow
  • Neutralization (In Situ):

    • Add the 4-Bromo-2-fluoroaniline HBr and the Boronic Acid to the reaction vial.

    • Add the solid Base (K₃PO₄).

    • Note: Do not add the catalyst yet.

    • Add the solvent mixture (Dioxane/Water).[2]

    • Stir for 5 minutes at room temperature. This allows the base to liberate the free amine from the HBr salt.

  • Degassing:

    • Sparge the mixture with Nitrogen or Argon for 10-15 minutes. Oxygen is the enemy of active Pd(0) species.

  • Catalyst Addition:

    • Add the XPhos Pd G2 catalyst quickly under a counter-flow of inert gas.

  • Reaction:

    • Seal the vessel.

    • Heat to 80°C . (XPhos is active enough that 100°C is rarely needed, reducing thermal decomposition).

    • Monitor by LCMS after 2 hours.

  • Workup (Amine Protection):

    • Anilines are prone to oxidation (turning brown/black) in air.

    • Cool to room temp.[3][4] Filter through a pad of Celite.

    • If the product is unstable, consider protecting the amine (e.g., Boc-anhydride) immediately in the crude mixture before purification.

Troubleshooting & FAQs

Q1: The reaction mixture turned black immediately upon heating, and conversion is <10%.

Diagnosis: "Pd-Black" precipitation. Cause: The catalyst decomposed.[5] This usually happens if the amine coordinates to the Pd before the oxidative addition can occur, or if oxygen was present. Fix:

  • Switch to XPhos Pd G2 . The precatalyst structure is more stable than generating Pd(0) in situ.

  • Ensure you degassed after adding the solvent but before heating.

Q2: I see the product mass, but also a mass corresponding to "Product + Product" (Dimer).

Diagnosis: Homocoupling of the boronic acid. Cause: Too much oxygen in the system or the reaction is too slow (catalyst died), leaving the boronic acid to react with itself. Fix: Degas more thoroughly. Add the boronic acid slowly or in portions if the problem persists.

Q3: Can I use Pd(PPh₃)₄? It's all I have in the fridge.

Diagnosis: High risk of failure. Technical Explanation: PPh₃ is a monodentate ligand that dissociates easily. The free amine of your substrate (


) is a better ligand for Pd than PPh₃ in many cases. The amine will displace the PPh₃, forming an inactive hetero-ligated complex.
Workaround:  If you must use it, increase loading to 5-10 mol% and ensure the HBr is fully neutralized before catalyst addition.
Diagram 2: Mechanism of Failure (Amine Poisoning)

Poisoning Pd Active Pd(0) PathA Path A: Bulky Ligand (XPhos) Steric Shield Pd->PathA PathB Path B: Small Ligand (PPh3) Ligand Exchange Pd->PathB Substrate Free Aniline (R-NH2) Substrate->PathB Attacks Pd Success Oxidative Addition (Productive Cycle) PathA->Success Amine blocked Failure Pd-Amine Complex (Catalyst Death) PathB->Failure Amine binds Pd

Caption: Mechanistic pathway showing how bulky ligands (Path A) prevent catalyst poisoning by the free amine substrate.

References

  • Buchwald, S. L., et al. (2005). Universal Ligands for the Suzuki-Miyaura Coupling: The Case for XPhos.[1] Sigma-Aldrich / Merck Technical Bulletin.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6][7] Chemical Reviews, 95(7), 2457–2483.

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: A Practical Guide to Catalyst Selection.

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Catalyst Developments.[3][4][7][8]

Sources

Troubleshooting

Technical Support Center: Work-up Procedure for Reactions Involving 4-Bromo-2-fluoroaniline Hydrobromide

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for navigating the work-up procedures for reactions that utilize 4-Bromo-2-fluoroanilin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive technical resource for navigating the work-up procedures for reactions that utilize 4-Bromo-2-fluoroaniline hydrobromide. By understanding the chemical nature of this compound and anticipating common challenges, you can significantly improve the efficiency and success of your product isolation.

PART 1: Core Principles: Why This Work-up is Unique

4-Bromo-2-fluoroaniline is frequently supplied as a hydrobromide salt.[1] This is a critical piece of information as the protonated amine group fundamentally alters the compound's physical properties compared to its freebase form. The hydrobromide salt is generally more stable and less prone to air oxidation, but it is also highly polar.

The primary objective of the work-up is to neutralize this salt to regenerate the free, unprotonated aniline. This non-polar form is soluble in common organic solvents, allowing for its extraction from the aqueous reaction media. Failure to effectively neutralize the salt is the most common reason for poor recovery of the desired product.

PART 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the experimental work-up.

Troubleshooting Common Issues

Question 1: After adding my organic extraction solvent, my product is not entering the organic layer. Why is my extraction failing?

Answer: This is the most frequent issue and it almost always points to incomplete neutralization of the aniline hydrobromide salt. The protonated anilinium salt is water-soluble and will remain in the aqueous phase.[2][3]

  • Root Cause Analysis: The aqueous layer is likely still acidic or neutral. You must add a base to deprotonate the anilinium ion and form the free aniline, which is soluble in organic solvents.

  • Step-by-Step Solution:

    • Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel.

    • Add the base portion-wise with gentle swirling. You will likely observe outgassing (CO₂) as the bicarbonate neutralizes the acid.

    • After the initial gas evolution subsides, stopper the funnel and vent frequently.

    • Use pH paper to test the aqueous layer. Continue adding base until the aqueous phase is basic, typically at a pH of 8-9.

    • At this point, the free aniline will partition into the organic layer. Proceed with the extraction. For a detailed procedure, refer to a patent describing the neutralization of 4-bromo-2-fluoroaniline hydrobromide, which specifies neutralizing to a basic pH (preferably between 7 and 8) and then separating the layers.[4]

Question 2: I've added the base and am now trying to extract, but a thick emulsion has formed between the two layers. How can I break it?

Answer: Emulsion formation is common with anilines, which can act as surfactants. Vigorous shaking is a primary cause.[5]

  • Immediate Actions:

    • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to force the separation of the organic and aqueous phases.[5][6]

    • Gentle Swirling: Avoid shaking. Instead, gently rock the separatory funnel back and forth to minimize the formation of fine droplets.[5][7]

    • Patience: Often, simply letting the separatory funnel stand undisturbed for 10-30 minutes will allow the emulsion to break on its own.

  • Advanced Techniques for Stubborn Emulsions:

    • Filtration: Pass the entire mixture through a plug of Celite® or glass wool in a funnel. This can physically disrupt the emulsion.[7]

    • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force layer separation.[6][7]

    • Gentle Heating: Gently warming the mixture in a warm water bath can decrease viscosity and help break the emulsion. Use extreme caution with flammable solvents.[7][8]

Question 3: My product has precipitated as a solid or oiled out at the interface of the two layers. What should I do?

Answer: This indicates that your product has poor solubility in both the aqueous and the chosen organic solvent.

  • Troubleshooting Steps:

    • Increase Solvent Volume: You may not have enough organic solvent to fully dissolve the product. Add more and observe if the solid/oil dissolves.

    • Change the Solvent: If you are using a non-polar solvent like hexanes, switch to a more polar solvent such as ethyl acetate or dichloromethane.

    • Use a Co-solvent: Sometimes adding a small amount of a solvent like methanol or ethanol can help to solubilize the product and break the emulsion.[7]

Frequently Asked Questions (FAQs)
  • Q: Why is 4-Bromo-2-fluoroaniline provided as a hydrobromide salt?

    • A: The salt form increases the stability and shelf-life of the compound. Aniline free bases can be sensitive to air oxidation, while the salt is more robust.[9]

  • Q: Can I use a stronger base like sodium hydroxide (NaOH) for neutralization?

    • A: Yes, but with caution. A strong base can cause hydrolysis of other sensitive functional groups in your molecule. It's best to start with a milder base like sodium bicarbonate or sodium carbonate.

  • Q: How do I confirm that neutralization is complete?

    • A: The most reliable way is to test the aqueous layer with a pH strip to ensure it is basic (pH 8-9). If using bicarbonate or carbonate bases, the cessation of CO₂ evolution is also a good indicator.

PART 3: Experimental Protocol & Visualization

Standard Work-up Protocol for 4-Bromo-2-fluoroaniline Hydrobromide Reactions
StepActionPurpose
1 Quench and Transfer Cool the reaction mixture to ambient temperature and transfer it to a separatory funnel.
2 Neutralization Slowly add saturated NaHCO₃ solution until the aqueous layer is basic (pH 8-9).
3 Extraction Add an organic solvent (e.g., ethyl acetate) and gently mix the layers. Drain the aqueous layer. Repeat the extraction 2-3 times with fresh organic solvent.
4 Combine & Wash Combine all organic extracts and wash with a saturated NaCl (brine) solution.
5 Drying Transfer the organic layer to a flask and add a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
6 Filtration & Concentration Filter off the drying agent and remove the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator).
7 Purification The resulting crude product can be further purified by techniques like recrystallization or column chromatography.
Work-up Decision Flowchart

The following diagram provides a visual guide to the troubleshooting process during the work-up.

Workup_Flowchart start Begin Work-up: Reaction Mixture in Separatory Funnel neutralize 1. Add Saturated NaHCO3 Solution start->neutralize check_ph 2. Is Aqueous Layer Basic (pH 8-9)? neutralize->check_ph add_more_base Add More Base check_ph->add_more_base No extract 3. Add Organic Solvent & Mix Gently check_ph->extract Yes add_more_base->neutralize check_separation 4. Do Layers Separate Cleanly? extract->check_separation emulsion Emulsion Formed check_separation->emulsion No wash_dry 5. Wash with Brine, Dry (Na2SO4), Filter check_separation->wash_dry Yes break_emulsion Troubleshoot Emulsion: - Add Brine - Let Stand - Filter through Celite emulsion->break_emulsion break_emulsion->extract concentrate 6. Concentrate Under Reduced Pressure wash_dry->concentrate product Crude Product Isolated concentrate->product

Caption: A decision-making flowchart for the work-up of reactions involving 4-Bromo-2-fluoroaniline hydrobromide.

References
  • BenchChem. (n.d.). Resolving emulsion formation during 4-Nonylaniline extraction.
  • Google Patents. (1991). US5053542A - Catalytic bromination of 2-fluoroaniline.
  • Chem Reactor. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube.
  • Biotage. (2023, January 17). Tackling emulsions just got easier.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Aniline Compounds.
  • ResearchGate. (2014, December 12). How do I remove aniline from the reaction mixture?
  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline hydrobromide.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 4-Bromo-2-fluoroaniline: Navigating the Choice Between the Free Base and its Hydrobromide Salt

For chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, 4-bromo-2-fluoroaniline is a critical building block. Its unique substitution pattern offers a versatile scaffold for...

Author: BenchChem Technical Support Team. Date: February 2026

For chemists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, 4-bromo-2-fluoroaniline is a critical building block. Its unique substitution pattern offers a versatile scaffold for a multitude of chemical transformations. However, a practical question often arises at the outset of a synthetic campaign: should one use the free aniline base or its hydrobromide salt? This guide provides an in-depth comparison of these two forms, offering experimental insights and data-driven recommendations to inform your synthetic strategy.

At a Glance: Key Physicochemical and Handling Properties

A fundamental understanding of the physical and chemical properties of 4-bromo-2-fluoroaniline and its hydrobromide salt is paramount in selecting the appropriate reagent for a given synthesis. The following table summarizes these key characteristics.

Property4-Bromo-2-fluoroaniline (Free Base)4-Bromo-2-fluoroaniline Hydrobromide (HBr Salt)Rationale and Implications
Molecular Formula C₆H₅BrFNC₆H₆Br₂FNThe HBr salt has a higher molecular weight due to the addition of hydrogen bromide.
Molecular Weight 190.01 g/mol [1]270.92 g/mol [2]Accurate molecular weight is crucial for stoichiometric calculations in reaction setups.
Appearance Beige to light brown crystalline solid[3]Off-white to tan solidThe salt form is generally a stable, crystalline solid.
Melting Point 40-42 °C[4]>200 °C (decomposes)The significantly higher melting point of the salt indicates greater thermal stability and ionic character.
Solubility Soluble in many organic solvents (e.g., ethanol, acetone, ether); sparingly soluble in water.[5][6]More soluble in polar protic solvents like water and alcohols; lower solubility in non-polar organic solvents.This is a critical consideration for solvent selection in a reaction. The salt form may require a different solvent system than the free base.
Stability Can be sensitive to air and light, potentially darkening over time due to oxidation.[3][7]Generally more stable to air and oxidation due to the protonated amino group, which is less susceptible to oxidation.The salt form offers a longer shelf-life and is less prone to degradation.
Handling May require storage under an inert atmosphere to prevent degradation.[3]Easier to handle in air due to its enhanced stability.For large-scale synthesis or long-term storage, the salt may be the more practical choice.
Safety Causes skin and eye irritation; may cause respiratory irritation.[1]Causes severe skin burns and eye damage.[2]Both forms require careful handling, but the hydrobromide salt is more corrosive.

The Decisive Factor: Impact on Synthetic Strategy

The choice between the free base and its hydrobromide salt extends beyond mere physical properties; it directly influences the design of your reaction conditions. The primary difference lies in the basicity of the aniline's amino group.

The Free Base: Ready for Nucleophilic Attack

4-Bromo-2-fluoroaniline, as a free base, possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic. This form is ready to participate in reactions where the amino group acts as a nucleophile, such as in palladium-catalyzed cross-coupling reactions or acylations.

The Hydrobromide Salt: A Masked Nucleophile

In the hydrobromide salt, the amino group is protonated, forming an ammonium salt. This protonation neutralizes the nucleophilicity of the nitrogen atom. Consequently, for the aniline to react as a nucleophile, it must first be deprotonated by a base.

Experimental Deep Dive: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[8] Let's consider a hypothetical Buchwald-Hartwig coupling between 4-bromo-2-fluoroaniline and an aryl bromide.

Workflow for Choosing the Aniline Form

G start Start: Buchwald-Hartwig Amination base_choice Is a strong base (e.g., NaOtBu, LHMDS) required by the catalytic system? start->base_choice use_salt Use 4-bromo-2-fluoroaniline HBr base_choice->use_salt No (using a weaker base like K3PO4) use_free_base Use 4-bromo-2-fluoroaniline (free base) base_choice->use_free_base Yes add_base Add 1 equivalent of base for deprotonation + base for catalytic cycle use_salt->add_base add_base_catalytic Add base for catalytic cycle use_free_base->add_base_catalytic reaction_setup Proceed to reaction setup add_base->reaction_setup add_base_catalytic->reaction_setup

Caption: Decision workflow for selecting the aniline form in a Buchwald-Hartwig reaction.

Causality Behind the Choice

In a typical Buchwald-Hartwig reaction, a base is required to facilitate the catalytic cycle.[9] If you start with 4-bromo-2-fluoroaniline hydrobromide, you must add an additional equivalent of base to neutralize the ammonium salt and generate the free aniline in situ. This is a critical consideration, as failing to account for this will result in incomplete or no reaction, as the catalytic cycle will be inhibited.

Some palladium catalytic systems are sensitive to the presence of halide salts, which can sometimes interfere with the catalyst's activity. In such cases, starting with the free base might be advantageous. However, for many modern Buchwald-Hartwig systems, this is less of a concern.

Representative Experimental Protocol: Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-4-bromo-2-fluoroaniline.

Methodology:

  • Reagent Preparation:

    • If using 4-bromo-2-fluoroaniline (free base): In a glovebox, add the aryl bromide (1.0 mmol), 4-bromo-2-fluoroaniline (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.

    • If using 4-bromo-2-fluoroaniline hydrobromide: In a glovebox, add the aryl bromide (1.0 mmol), 4-bromo-2-fluoroaniline hydrobromide (1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), ligand (e.g., XPhos, 0.04 mmol), and base (e.g., NaOtBu, 2.6 mmol ) to an oven-dried reaction vessel. Note the increased amount of base to account for the neutralization of the HBr salt.

  • Reaction Setup:

    • Add anhydrous solvent (e.g., toluene, 5 mL) to the reaction vessel.

    • Seal the vessel and heat the reaction mixture at the appropriate temperature (e.g., 100 °C) with stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental Deep Dive: Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aryl amine into an aryl halide or other functional groups via a diazonium salt intermediate.[10][11]

Workflow for Diazotization

G start Start: Sandmeyer Reaction aniline_form Choose Aniline Form start->aniline_form free_base 4-bromo-2-fluoroaniline (free base) aniline_form->free_base hbr_salt 4-bromo-2-fluoroaniline HBr aniline_form->hbr_salt dissolve_acid Dissolve in aqueous acid (e.g., HBr, H2SO4) free_base->dissolve_acid hbr_salt->dissolve_acid add_nitrite Add NaNO2 solution at 0-5 °C dissolve_acid->add_nitrite diazonium_salt Formation of diazonium salt add_nitrite->diazonium_salt sandmeyer_step Add Cu(I) salt solution diazonium_salt->sandmeyer_step product Final Product sandmeyer_step->product

Sources

Comparative

A Comparative Guide to the Synthesis of 4-Bromo-2-fluoroaniline: Yields and Methodologies

Introduction 4-Bromo-2-fluoroaniline is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its utility in the production of non-steroidal anti-inflammatory drugs like Flur...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Bromo-2-fluoroaniline is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] Its utility in the production of non-steroidal anti-inflammatory drugs like Flurbiprofen underscores the demand for efficient and high-yielding synthetic routes.[3] This guide provides a comprehensive comparison of the prevalent methods for the synthesis of 4-bromo-2-fluoroaniline, offering an in-depth analysis of their respective yields, reaction conditions, and underlying chemical principles. The objective is to equip researchers, scientists, and professionals in drug development with the critical data and procedural insights necessary to select the most suitable synthetic strategy for their specific applications.

Methodology 1: Electrophilic Bromination of 2-Fluoroaniline

The direct bromination of 2-fluoroaniline is a common and extensively studied approach for the synthesis of 4-bromo-2-fluoroaniline. This method relies on the principle of electrophilic aromatic substitution, where the electron-rich aniline ring is attacked by an electrophilic bromine species. The fluorine and amino substituents on the aromatic ring direct the incoming electrophile, primarily to the para position relative to the amino group, yielding the desired product. However, the choice of brominating agent and reaction conditions significantly impacts the yield and selectivity of this transformation.

Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of anilines. The reaction is typically carried out in a chlorinated solvent at low temperatures to control the reactivity and minimize the formation of side products.

Experimental Protocol:

A solution of 2-fluoroaniline (100 parts) in methylene chloride (400 parts) is cooled to 0°C. Solid N-bromosuccinimide (160 parts) is then added portion-wise over a 2-hour period. After the addition is complete, the reaction mixture is stirred for an additional 20 minutes. The resulting dark red mixture is washed four times with cold water (200 parts each). The organic phase is then dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure to yield the crude 4-bromo-2-fluoroaniline as a brown oil.[4]

Discussion:

This method is straightforward and utilizes a relatively safe and easy-to-handle brominating agent. However, the reported procedure provides the crude product, and the exact yield of the purified compound is not specified.[4] Purification by distillation or chromatography is typically required to obtain high-purity 4-bromo-2-fluoroaniline. The formation of isomeric impurities, although minimized by the directing effects of the substituents, can still occur.

Catalytic Bromination with Molecular Bromine

The use of molecular bromine in the presence of a catalyst offers a highly efficient and selective route to 4-bromo-2-fluoroaniline. A notable example is the use of a quaternary ammonium bromide catalyst, which facilitates the reaction and can be recycled.

Experimental Protocol:

Tetrabutylammonium bromide (1 mole) is dissolved in an aprotic solvent such as methylene chloride. Molecular bromine (1 mole) is added to this solution, and the mixture is cooled to 10°C. 2-Fluoroaniline (1 mole) is then added to the cooled mixture. The reaction proceeds rapidly to form the hydrobromide salt of 4-bromo-2-fluoroaniline as a precipitate. The solid product is collected by filtration and dried. In a specific example, a total recovery of 27.1 g of 4-bromo-2-fluoroaniline hydrobromide was achieved from two consecutive reactions, corresponding to a 97% yield.[1][5]

Discussion:

This method boasts a very high yield and selectivity.[1] The use of a catalyst enhances the reaction rate and allows for milder reaction conditions. The precipitation of the product as its hydrobromide salt simplifies its isolation from the reaction mixture. Furthermore, the mother liquor containing the catalyst and solvent can be recycled for subsequent batches, making this a more sustainable and cost-effective process.[1]

Copper-Catalyzed Bromination

Copper salts can also be employed to catalyze the bromination of anilines. One patented method utilizes cupric bromide (CuBr₂) as both a bromine source and a catalyst.

Experimental Protocol:

In a typical procedure, 2-fluoroaniline is reacted with CuBr₂ in a suitable solvent like tetrahydrofuran (THF). The reaction is carried out at a temperature ranging from 0 to 70°C for 0.5 to 5 hours. For the synthesis of 4-bromo-2-fluoroaniline, a yield of 91% has been reported.[6]

Discussion:

This copper-catalyzed approach offers a high yield and utilizes a readily available copper salt. The method is described as having a short reaction time and convenient operation.[6] Another study on copper-catalyzed oxidative bromination using sodium bromide and sodium persulfate reported a lower yield of 63% for 4-bromo-2-fluoroaniline, highlighting the importance of the specific copper catalyst system and reaction conditions.[7]

Methodology 2: Reduction of 4-Bromo-2-fluoronitrobenzene

An alternative synthetic strategy involves the reduction of a nitro-substituted precursor, 4-bromo-2-fluoronitrobenzene. This two-step approach first introduces the bromo and fluoro substituents onto the benzene ring in a nitrated form, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

To a stirred solution of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.5 mmol) in a mixture of ethanol (50 mL) and water (20 mL), iron powder (12.7 g, 230 mmol) and ammonium chloride (24.3 g, 455 mmol) are added. The reaction mixture is heated to 90°C and stirred for 2 hours. After cooling, the mixture is filtered through Celite, and the filter cake is washed with ethanol. The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford 4-bromo-2-fluoroaniline. This method has been reported to yield the desired product in 85% yield.[8]

Discussion:

This reduction method provides a high yield of 4-bromo-2-fluoroaniline.[8] The starting material, 4-bromo-2-fluoronitrobenzene, can be synthesized from less expensive precursors. The use of iron and ammonium chloride is a classic and cost-effective method for nitro group reduction. However, this multi-step synthesis may be less atom-economical compared to the direct bromination of 2-fluoroaniline. The purification by column chromatography is necessary to remove inorganic salts and any unreacted starting material or byproducts.

Yield Comparison and Data Summary

Synthesis MethodStarting MaterialKey ReagentsSolventReaction ConditionsReported YieldReference
Electrophilic Bromination2-FluoroanilineN-BromosuccinimideMethylene Chloride0°C, 2 hoursCrude product[4]
Catalytic Bromination2-FluoroanilineBr₂, Tetrabutylammonium bromideMethylene Chloride10°C97% (hydrobromide salt)[1][5]
Copper-Catalyzed Bromination2-FluoroanilineCuBr₂Tetrahydrofuran (THF)0-70°C, 0.5-5 hours91%[6]
Copper-Catalyzed Oxidative Bromination2-FluoroanilineNaBr, Na₂S₂O₈, CuSO₄·5H₂OAcetonitrile/Water7-25°C, 24 hours63%[7]
Reduction4-Bromo-2-fluoronitrobenzeneFe, NH₄ClEthanol/Water90°C, 2 hours85%[8]

Experimental Workflow Diagrams

Electrophilic Bromination of 2-Fluoroaniline start 2-Fluoroaniline reaction Electrophilic Aromatic Substitution start->reaction reagent Brominating Agent (NBS, Br2, or CuBr2) reagent->reaction solvent Solvent (e.g., CH2Cl2, THF) solvent->reaction conditions Reaction Conditions (Temperature, Time) conditions->reaction workup Work-up & Purification reaction->workup product 4-Bromo-2-fluoroaniline workup->product

Caption: Workflow for the electrophilic bromination of 2-fluoroaniline.

Reduction of 4-Bromo-2-fluoronitrobenzene start 4-Bromo-2-fluoronitrobenzene reaction Nitro Group Reduction start->reaction reagents Reducing Agents (Fe, NH4Cl) reagents->reaction solvent Solvent (Ethanol/Water) solvent->reaction conditions Reaction Conditions (90°C, 2h) conditions->reaction workup Filtration & Purification reaction->workup product 4-Bromo-2-fluoroaniline workup->product

Caption: Workflow for the reduction of 4-bromo-2-fluoronitrobenzene.

Conclusion

The synthesis of 4-bromo-2-fluoroaniline can be effectively achieved through several distinct methodologies, each with its own set of advantages and disadvantages. For high-yield and selective synthesis, the catalytic bromination of 2-fluoroaniline using molecular bromine and a tetrabutylammonium bromide catalyst appears to be the most promising approach, with a reported yield of 97% for the hydrobromide salt.[1][5] The copper-catalyzed bromination with CuBr₂ also offers a high yield of 91%.[6] The reduction of 4-bromo-2-fluoronitrobenzene provides a reliable alternative with a respectable yield of 85%, although it involves a two-step process.[8] The choice of the optimal synthesis method will ultimately depend on factors such as the desired scale of the reaction, cost and availability of reagents, and the required purity of the final product. This guide provides the necessary data to make an informed decision for the efficient synthesis of this valuable chemical intermediate.

References

  • PrepChem. Synthesis of 4-bromo-2-fluoroaniline. [Link]

  • PrepChem. Preparation of 4-bromo-2-fluoroaniline. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents.

Sources

Validation

Spectroscopic Profiling of 4-Bromo-2-fluoroaniline Hydrobromide: A Comparative Analysis for Drug Development

Executive Summary 4-Bromo-2-fluoroaniline hydrobromide is a critical intermediate in the synthesis of next-generation MEK inhibitors (e.g., Cobimetinib derivatives). In drug development, the transition from the free base...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-2-fluoroaniline hydrobromide is a critical intermediate in the synthesis of next-generation MEK inhibitors (e.g., Cobimetinib derivatives). In drug development, the transition from the free base (low melting point, oxidation-prone) to the hydrobromide salt (crystalline, stable) is a pivotal processing step.[1]

This guide provides a comparative spectroscopic analysis designed to validate this transition. Unlike standard datasheets, we focus on the differential markers —the specific spectral shifts that confirm salt formation and isotopic signatures that quantify halogenated impurities.[1]

Part 1: The Analytical Challenge

The primary challenge in analyzing 4-Bromo-2-fluoroaniline derivatives is distinguishing the specific regioisomer (2-fluoro vs. 3-fluoro) and confirming the stoichiometry of the hydrobromide salt.[1]

Comparative Matrix: Target vs. Alternatives
FeatureTarget: 4-Bromo-2-fluoroaniline HBr Alternative 1: Free Base Alternative 2: 4-Bromo-2-chloroaniline
State Crystalline Solid (High MP >150°C)Low Melting Solid (MP ~40°C)Solid (MP ~70°C)
Stability High (Resistant to oxidation)Low (Darkens on air exposure)Moderate
IR Signature Broad Ammonium Band (2800–2600 cm⁻¹)Sharp Primary Amine Doublet (~3400 cm⁻¹)Sharp Primary Amine Doublet
MS Signature 79Br/81Br (1:1) + 19F (Monoisotopic)79Br/81Br (1:1)35Cl/37Cl (3:[2][3]1) + Br pattern

Part 2: Comparative Spectroscopic Profiling

A. Vibrational Spectroscopy (FT-IR): The Salt Bridge Confirmation

The most rapid method to distinguish the hydrobromide salt from the free base is Fourier Transform Infrared (FT-IR) spectroscopy.[1]

  • Free Base (CAS 367-24-8): Exhibits two distinct, sharp bands between 3450 cm⁻¹ and 3350 cm⁻¹ , corresponding to the asymmetric and symmetric stretching of the free

    
     group.[1]
    
  • Hydrobromide Salt (CAS 136790-70-0): These sharp peaks collapse. Instead, a broad, complex absorption band appears between 3000 cm⁻¹ and 2500 cm⁻¹ .[1] This "ammonium band" corresponds to the

    
     stretching vibrations, often overlapping with aromatic C-H stretches.[1]
    

Technical Insight: The presence of a sharp peak at ~3400 cm⁻¹ in your salt sample indicates incomplete protonation or the presence of residual free base, a critical quality attribute (CQA) for downstream GMP synthesis.[1]

B. Nuclear Magnetic Resonance (NMR): The Fluorine Determinant

NMR is the gold standard for structural elucidation.[1] For this molecule,


 NMR is superior to 

NMR for purity assays because it eliminates solvent background interference.
1.

NMR Analysis

Fluorine-19 (spin 1/2) couples with both protons and carbons.[4][5]

  • Chemical Shift: Typically observed between -120 ppm and -135 ppm (referenced to

    
    ).
    
  • Differentiation: The 2-fluoro isomer shows a distinct multiplet pattern due to coupling with H-3 (ortho) and H-6 (meta). A 3-fluoro impurity would shift this signal significantly (>10 ppm), making detection of regioisomers highly sensitive.[1]

2.

NMR Coupling Constants

The carbon spectrum provides self-validating proof of the fluorine position via Carbon-Fluorine (


) coupling constants.
Carbon PositionAssignmentCoupling TypeTypical

Value (Hz)
C-2 Directly bonded to F

~245 Hz (Large doublet)
C-1 Ipso to Nitrogen

~12 Hz
C-3 Ortho to Fluorine

~22 Hz
C-4 Para to Nitrogen

~8 Hz
C. Mass Spectrometry: The Isotopic Fingerprint

Mass spectrometry (LC-MS or GC-MS) is essential for quantifying the "Chloro" impurity (4-Bromo-2-chloroaniline), a common byproduct if HCl is used in previous steps.

  • Target (Bromo-Fluoro): Look for the 1:1 doublet at

    
     190 and 192 (for the cation).[1] Fluorine (
    
    
    
    ) is monoisotopic and does not complicate the pattern.
  • Impurity (Bromo-Chloro): If present, you will see a complex "staircase" pattern due to the interaction of Br (1:1) and Cl (3:1 isotopes).[1][2] The absence of an M+2 peak with 3:1 intensity ratios confirms the absence of chlorine.[1]

Part 3: Experimental Protocols

Protocol A: Self-Validating Purity Assay via NMR

This protocol uses an internal standard to quantify purity without requiring a reference standard of the analyte itself.

  • Preparation: Weigh 15.0 mg of the 4-Bromo-2-fluoroaniline HBr sample into a vial.

  • Internal Standard: Add exactly 10.0 mg of

    
    -Trifluorotoluene (TFT) as the internal standard.
    
  • Solvent: Dissolve in 0.7 mL of DMSO-

    
    . (Note: DMSO is preferred over 
    
    
    
    to ensure full solubility of the salt form).[1]
  • Acquisition:

    • Pulse sequence: Inverse gated decoupling (to suppress NOE and ensure quantitative integration).

    • Relaxation delay (

      
      ): Set to 
      
      
      
      seconds (Fluorine
      
      
      relaxation times can be long).
    • Scans: 64.

  • Analysis: Integrate the TFT signal (set to -63.7 ppm, integral = 3F) and the analyte signal (integral = 1F).

  • Calculation:

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of F atoms,
    
    
    = Weight)
Protocol B: Salt Stoichiometry Check (Gravimetric/Titration)

To confirm the HBr content (Theoretical: ~29.5% HBr by mass):

  • Dissolve 100 mg of salt in 20 mL deionized water.

  • Add 1 mL

    
    .[1]
    
  • Titrate with 0.1 M

    
     using a potentiometric electrode.[1]
    
  • A sharp inflection point confirms the bromide counter-ion stoichiometry.[1]

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating the material before releasing it for synthesis.

QC_Workflow Start Raw Material (4-Bromo-2-fluoroaniline HBr) Step1 Step 1: Visual Inspection (White Crystalline Solid?) Start->Step1 Fail1 REJECT: Oxidation (Dark/Brown Color) Step1->Fail1 No Step2 Step 2: FT-IR Spectroscopy Step1->Step2 Yes Decision2 Broad band 2600-3000 cm⁻¹? Step2->Decision2 Fail2 REJECT: Free Base Present (Sharp peaks >3300 cm⁻¹) Decision2->Fail2 No Step3 Step 3: 19F NMR Analysis Decision2->Step3 Yes Decision3 Single Peak @ -120 to -135 ppm? Step3->Decision3 Fail3 REJECT: Regioisomer (Peak shift >5ppm) Decision3->Fail3 No Step4 Step 4: LC-MS / Titration Decision3->Step4 Yes Final RELEASE FOR SYNTHESIS Step4->Final Purity >98%

Figure 1: Quality Control Decision Tree for 4-Bromo-2-fluoroaniline Hydrobromide.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2756971, 4-Bromo-2-fluoroaniline hydrobromide. Retrieved from [Link]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.[1] (General reference for 19F shift ranges in fluoroanilines).

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1] (Authoritative source for Ammonium vs. Amine IR shifts).

Sources

Comparative

A Senior Application Scientist's Guide to the Structural Confirmation of 4-Bromo-2-fluoroaniline

Introduction: The Critical Role of Structural Integrity in Pharmaceutical Intermediates In the landscape of drug discovery and development, the certainty of a molecule's structure is the bedrock upon which all subsequent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Structural Integrity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the certainty of a molecule's structure is the bedrock upon which all subsequent research is built. For a key pharmaceutical intermediate like 4-Bromo-2-fluoroaniline, a precursor in the synthesis of numerous active pharmaceutical ingredients (APIs), unambiguous structural confirmation is not merely a quality control checkpoint; it is a fundamental requirement for ensuring reaction specificity, predicting biological activity, and maintaining regulatory compliance.[1][2] An error in the assumed structure, such as an isomeric misidentification (e.g., with 2-Bromo-4-fluoroaniline), can lead to failed syntheses, unexpected toxicity, and significant financial and time losses.

This guide provides a comprehensive comparison of the essential analytical techniques required to definitively confirm the structure of 4-Bromo-2-fluoroaniline. We will move beyond a simple listing of methods to explore the causality behind experimental choices, presenting a logical workflow that ensures the highest degree of confidence in your material's identity and purity. The protocols described herein are designed to be self-validating systems, integrating principles of analytical method validation to guarantee trustworthy and reproducible results.[1][3]

The Orthogonal Approach: A Multi-Technique Strategy for Unambiguous Confirmation

No single analytical technique can provide a complete picture of a molecule's structure and purity. A robust structural confirmation strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. The data from each method should converge to support a single, unambiguous structural assignment. This multi-faceted approach ensures that the weaknesses of one technique are compensated for by the strengths of another.

Below is a logical workflow for the structural analysis of a newly synthesized or procured batch of 4-Bromo-2-fluoroaniline.

G cluster_0 Phase 1: Purity & Initial Identification cluster_1 Phase 2: Detailed Structural Elucidation cluster_2 Phase 3: Absolute Structure Confirmation (If Required) cluster_3 Final Confirmation HPLC HPLC-UV (Purity Assessment) MS Mass Spectrometry (MS) (Molecular Weight & Halogen ID) HPLC->MS Sample for MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Isomer Confirmation) MS->NMR Proceed if MW & Br pattern match FTIR FTIR Spectroscopy (Functional Group ID) FTIR->NMR Proceed if functional groups match SCXRD Single-Crystal X-ray Diffraction (SCXRD) (3D Atomic Arrangement) NMR->SCXRD For absolute, unambiguous proof Confirmed Structure Confirmed: 4-Bromo-2-fluoroaniline NMR->Confirmed Definitive Isomeric Structure SCXRD->Confirmed Gold Standard Proof

Caption: Logical workflow for the structural confirmation of 4-Bromo-2-fluoroaniline.

Mass Spectrometry (MS): The First Line of Evidence

Mass spectrometry provides two crucial pieces of initial evidence: the molecular weight of the compound and the presence of specific elements through their isotopic patterns. For halogenated compounds, this technique is particularly powerful.

Causality of Choice: The natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) creates a highly characteristic M+ and M+2 ion cluster with a nearly 1:1 intensity ratio.[4][5] This signature is a definitive indicator of the presence of a single bromine atom in the molecule. Fluorine, being monoisotopic (¹⁹F), does not produce such a pattern but contributes to the overall mass.[4]

Expected Data for 4-Bromo-2-fluoroaniline (C₆H₅BrFN):

  • Molecular Weight (Monoisotopic): 188.9589 g/mol [6][7]

  • Molecular Ion Cluster: A pair of peaks of nearly equal intensity at m/z 189 (containing ⁷⁹Br) and m/z 191 (containing ⁸¹Br).

Comparative Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)
TechniquePrincipleAdvantages for this AnalysisDisadvantages
GC-EI-MS Hard ionization causing fragmentation.Provides a fragmentation pattern that acts as a "fingerprint," aiding in structural elucidation.The molecular ion may be weak or absent if the molecule is unstable.
LC-ESI-MS Soft ionization, typically observing the protonated molecule [M+H]⁺.Preserves the molecular ion, making its identification straightforward. Excellent for coupling with HPLC for purity analysis.Provides minimal fragmentation, offering less structural information beyond molecular weight.

Recommendation: For initial confirmation, direct injection or GC-MS with EI is invaluable for observing the characteristic bromine isotope pattern and fragmentation. For purity analysis and confirmation in complex mixtures, LC-ESI-MS is superior.

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve ~1 mg of the 4-Bromo-2-fluoroaniline product in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).

  • Instrument Setup (Typical):

    • GC Column: A non-polar column (e.g., DB-5ms) is suitable for this analyte.[8]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min.

    • Ion Source (EI): 70 eV.

    • Mass Analyzer: Scan from m/z 40 to 300.

  • Data Analysis:

    • Identify the retention time of the main peak.

    • Examine the mass spectrum of this peak.

    • Confirm the presence of the M+ and M+2 peaks at m/z 189 and 191 with a ~1:1 ratio.

    • Analyze the fragmentation pattern for characteristic losses (e.g., loss of H, HCN, Br).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[9][10] It works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

Causality of Choice: For 4-Bromo-2-fluoroaniline, FTIR is used to confirm the presence of the primary amine (-NH₂) group and the characteristic absorptions of the substituted aromatic ring. While it cannot distinguish between isomers, it provides crucial confirmatory evidence that these key functional groups are present.

Expected Data for 4-Bromo-2-fluoroaniline:

Wavenumber (cm⁻¹)Vibration ModeSignificance
3300-3500N-H symmetric & asymmetric stretchingConfirms the presence of the primary amine (-NH₂) group. A doublet is expected.
1600-1650N-H scissoring (bending)Further confirmation of the amine group.
1450-1600C=C aromatic ring stretchingIndicates the presence of the benzene ring.
1200-1300C-N stretchingConfirms the bond between the aromatic ring and the nitrogen atom.
1100-1250C-F stretchingStrong absorption indicating the C-F bond.
500-700C-Br stretchingConfirms the presence of the C-Br bond.

Source: Spectroscopic data for substituted anilines and halogenated aromatics.[6][11][12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is the preferred method for solid samples as it requires minimal to no sample preparation.

  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by taking a background spectrum of the empty stage.

  • Sample Application: Place a small amount (a few milligrams) of the solid 4-Bromo-2-fluoroaniline product directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum against a reference spectrum (if available) or interpret the key absorption bands to confirm the presence of the expected functional groups as listed in the table above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Isomer Differentiator

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For distinguishing between isomers like 4-Bromo-2-fluoroaniline and its counterparts, NMR is indispensable.

Causality of Choice: The unique substitution pattern of 4-Bromo-2-fluoroaniline results in a distinct set of signals for the three aromatic protons. The chemical shifts and, more importantly, the coupling patterns (spin-spin splitting) between the protons and with the ¹⁹F nucleus provide a unique fingerprint that allows for unambiguous isomer identification.

G cluster_info Information Provided by NMR cluster_structure Structural Confirmation H_NMR ¹H NMR - Proton environments - H-H & H-F coupling Structure Unambiguous assignment of 4-Bromo-2-fluoroaniline H_NMR->Structure C_NMR ¹³C NMR - Unique carbon environments - C-F coupling C_NMR->Structure F_NMR ¹⁹F NMR - Fluorine environment - F-H coupling F_NMR->Structure

Caption: Complementary information from multinuclear NMR for structural elucidation.

Expected ¹H NMR Data (in CDCl₃):[13][14]

The three aromatic protons will appear as distinct multiplets. The key to the assignment is the coupling constants (J values):

  • Ortho coupling (³J_HH): ~7-9 Hz

  • Meta coupling (⁴J_HH): ~2-3 Hz

  • Para coupling (⁵J_HH): ~0-1 Hz

  • Fluorine-Proton coupling: ³J_HF (ortho) ~8-10 Hz, ⁴J_HF (meta) ~5-7 Hz

By analyzing the splitting pattern of each proton signal, one can deduce its position relative to the other protons and the fluorine atom, thus confirming the 1,2,4-substitution pattern.

Comparative Analysis: Why ¹⁹F and ¹³C NMR are Crucial
  • ¹⁹F NMR: Provides a simple spectrum, often a single signal for this molecule, whose splitting pattern confirms its coupling to adjacent protons. This directly verifies the F-C-H connectivity.

  • ¹³C NMR: Shows six distinct signals for the six aromatic carbons. The carbon directly bonded to fluorine will exhibit a large one-bond coupling (¹J_CF ≈ 240-260 Hz), providing definitive evidence for the C-F bond location.[11]

Experimental Protocol: Multinuclear NMR
  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Optimize spectral width, number of scans (e.g., 8-16), and relaxation delay.

    • Carefully integrate the signals and analyze the multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a singlet, except for the C-F carbon which will be a doublet.

    • A longer acquisition time (more scans) is typically required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard ¹⁹F spectrum. The spectrum should be simple, and the coupling to protons should be clearly visible.

  • Data Analysis: Correlate the data from all three experiments. The ¹H NMR splitting patterns, confirmed by the ¹⁹F NMR couplings and the large ¹J_CF in the ¹³C spectrum, will provide conclusive evidence for the 4-Bromo-2-fluoroaniline structure.

High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper

Causality of Choice: A reversed-phase HPLC method can effectively separate 4-Bromo-2-fluoroaniline from starting materials, by-products, and other isomers.[13][14] Coupling HPLC with a UV detector provides quantitative information on purity, while coupling with a mass spectrometer (LC-MS) confirms the molecular weight of the main peak and any impurities.[15][16]

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup (Typical):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid for better peak shape. For example: 0-20 min, 30% to 90% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detection: 254 nm.

  • Data Analysis:

    • Integrate the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area. A purity of >98% is typically desired for a reference material.

    • The retention time serves as an identity check against a known standard.

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

For absolute, undeniable proof of structure, especially for regulatory filings or when publishing a novel compound, SCXRD is the ultimate analytical technique.[17][18] It provides a precise three-dimensional map of the atomic arrangement within a single crystal.

Causality of Choice: SCXRD is the only technique that directly visualizes the molecule. It provides exact bond lengths, bond angles, and the connectivity of all atoms, leaving no room for ambiguity regarding the isomeric form or conformation in the solid state.[19][20]

Applicability: This technique is not used for routine batch release due to its primary requirement: the ability to grow a high-quality single crystal of the compound. However, for establishing a primary reference standard, its value is unmatched.

Conclusion: Synthesizing Data for Confident Structural Assignment

The structural confirmation of 4-Bromo-2-fluoroaniline is a process of building a case with converging evidence from multiple, orthogonal analytical techniques.

  • Mass Spectrometry confirms the elemental formula (C₆H₅BrFN) via molecular weight and the tell-tale bromine isotopic pattern.

  • FTIR Spectroscopy verifies the presence of the essential amine and aromatic functional groups.

  • HPLC establishes the purity of the analyzed sample, ensuring that the spectroscopic data is representative of the main component.

  • Multinuclear NMR Spectroscopy is the cornerstone of the analysis, providing the detailed connectivity information necessary to definitively distinguish the 4-bromo-2-fluoro substitution pattern from all other possible isomers.

  • Single-Crystal X-ray Diffraction , when feasible, offers the final, absolute proof of the three-dimensional structure.

By following this structured, multi-technique approach, researchers, scientists, and drug development professionals can ensure the structural integrity of their materials, providing a solid and trustworthy foundation for their subsequent scientific endeavors.

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline(367-24-8) 1H NMR spectrum.
  • NIH PubChem. (n.d.). 4-Bromo-2-fluoroaniline | C6H5BrFN | CID 123050.
  • SpectraBase. (n.d.). 4-Bromo-2-fluoroaniline - Spectrum.
  • NIST. (n.d.). 4-Bromo-2-fluoroaniline - NIST WebBook.
  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References.
  • ACS Publications. (2023). A Mild Protocol for Highly Congested and Functionalized C(sp3)–N Bonds Construction. The Journal of Organic Chemistry.
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • BenchChem. (2025). Unraveling the Molecular Architecture of Aniline Derivatives: A Guide to Single-Crystal X-ray Diffraction.
  • S. Singh, et al. (n.d.). Analytical method validation: A brief review.
  • LISKON. (2024). Detection methods for p-bromoaniline.
  • New Journal of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-Bromo-2-fluoroaniline synthesis.
  • TSI Journals. (2018). FTIR, FT-Raman, SERS and Computational Studies of the Vibrational Spectra, Molecular Geometries and other Properties.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column.
  • ChemicalBook. (2024). 4-Bromoaniline: Overview, Metabolism and Preparation Method.
  • ResearchGate. (2006). (PDF) High-performance liquid chromatography and inductively coupled plasma mass spectrometry (HPLC-ICP-MS) for the analysis of xenobiotic metabolites in rat urine.
  • Air Hygiene. (n.d.). FTIR TESTING.
  • SEM Lab Inc. (n.d.). FTIR Analysis.
  • PubMed. (2010). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
  • MSU Chemistry. (n.d.). Mass Spectrometry.
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen.
  • ResearchGate. (2014). (PDF) 4-Bromo-2-chloroaniline.
  • NIH. (n.d.). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.

Sources

Validation

Optimizing Halogenated Aniline Scaffolds: A Comparative Guide to 4-Bromo-2-fluoroaniline Hydrobromide

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] Introduction: The Fluorine Advantage in Medicinal Chemistry In the optimization of lead comp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Introduction: The Fluorine Advantage in Medicinal Chemistry

In the optimization of lead compounds, the strategic introduction of fluorine is a non-negotiable tactic for modulating physicochemical properties without drastically altering steric bulk. 4-Bromo-2-fluoroaniline hydrobromide represents a "privileged scaffold" in this domain.[1] Unlike its non-fluorinated or chlorinated counterparts, this building block offers a unique balance of electronic deactivation and metabolic protection, making it indispensable for synthesizing kinase inhibitors (e.g., MEK, EGFR targets) and bioactive heterocycles.

This guide objectively compares 4-Bromo-2-fluoroaniline hydrobromide against its primary alternatives, focusing on stability, reactivity profiles, and downstream drug-like properties (DLP).[1]

Part 1: Comparative Analysis of Building Blocks

We evaluate three common analogs used to install the 4-bromo-aniline moiety:

  • 4-Bromo-2-fluoroaniline HBr (Target)

  • 4-Bromoaniline (Standard Reference)

  • 4-Bromo-2-chloroaniline (Alternative Halogen)

1. Stability and Handling: The Salt vs. Free Base Dilemma

The most immediate operational difference is the physical form. The hydrobromide salt (HBr) significantly outperforms the free base in process chemistry settings.

Feature4-Bromo-2-fluoroaniline (HBr Salt) 4-Bromo-2-fluoroaniline (Free Base) 4-Bromoaniline (Standard)
Physical State Crystalline Solid (mp >190°C dec.)Low-melting Solid / Oil (mp 40-42°C)Solid (mp 66°C)
Oxidative Stability High: Protonation protects N-lone pair from oxidation.[1]Low: Rapidly turns brown/black upon air exposure (N-oxide formation).[1]Moderate: Slow darkening over time.[1]
Hygroscopicity Moderate (Requires desiccation).[1]Low (But oily nature complicates weighing).Low.
Shelf Life >2 Years (Dark/Dry).[1]<6 Months (Requires Inert Gas).>1 Year.[1][2][3][4][5]

Expert Insight: The free base of 2-fluoroaniline derivatives is prone to "tarring" due to the inductive effect of fluorine lowering the HOMO-LUMO gap, making the amine susceptible to radical cation formation. Using the HBr salt eliminates this variable, ensuring stoichiometry accuracy during library synthesis.

2. Reactivity Profile: The "Fluorine Effect"

The presence of the fluorine atom at the ortho position exerts a strong inductive effect (-I), influencing both the amine nucleophilicity and the aryl bromide electrophilicity.

  • Amine Nucleophilicity (NH₂ reactivity):

    • Observation: The 2-F atom pulls electron density from the ring, reducing the pKa of the anilinium ion (~2.5 vs. ~4.0 for unsubstituted).

    • Impact: In amide couplings or SNAr reactions where the aniline acts as the nucleophile, 4-Bromo-2-fluoroaniline reacts slower than 4-bromoaniline.[1] It often requires stronger bases (e.g., LiHMDS) or more active electrophiles (acid chlorides vs. esters).

  • Aryl Bromide Reactivity (C-Br oxidative addition):

    • Observation: The electron-deficient ring facilitates the oxidative addition of Pd(0) into the C-Br bond.

    • Impact: In Suzuki or Buchwald-Hartwig couplings where the molecule acts as the electrophile, the fluorinated analog often gives higher yields and faster kinetics compared to the electron-rich 4-bromoaniline.

3. Metabolic Stability (The "Metabolic Soft Spot")

This is the primary driver for selecting this scaffold over 4-bromoaniline in drug design.

  • Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions (ortho/para).

  • Protection: The C-F bond (116 kcal/mol) is metabolically inert. Placing fluorine at the ortho position blocks a primary site of hydroxylation.

  • Lipophilicity: Fluorine increases LogP moderately compared to Hydrogen, improving membrane permeability, whereas Chlorine (in 2-chloro analogs) often increases LogP excessively, leading to solubility issues.

Part 2: Decision Framework (Visualized)

The following diagram outlines the logical selection process for choosing between these analogs during Lead Optimization.

BuildingBlockSelection Start Select Aniline Scaffold MetabStab Is Metabolic Stability (P450) a concern? Start->MetabStab Sterics Is Ortho-Steric Bulk Tolerated? MetabStab->Sterics Yes (Lead Opt) UseH Use 4-Bromoaniline (Higher Nucleophilicity) MetabStab->UseH No (Early Screening) Reactivity Is the Amine the Nucleophile? Sterics->Reactivity Low Bulk Needed UseCl Use 4-Bromo-2-chloroaniline (If F is chemically unstable) Sterics->UseCl High Bulk Needed UseF Use 4-Bromo-2-fluoroaniline HBr (Best Balance) Reactivity->UseF No (Br is Electrophile) Reactivity->UseF Yes (Accept slower kinetics) Reactivity->UseH Yes (Need high reactivity)

Figure 1: Decision matrix for selecting halogenated aniline building blocks based on metabolic and synthetic requirements.

Part 3: Experimental Protocols

To ensure reproducibility, the HBr salt must often be neutralized in situ or immediately prior to use. Below are the validated protocols.

Protocol A: Robust Free-Basing (For Sensitive Couplings)

Use this when the coupling reaction is sensitive to acidic protons or halide ions.

  • Dissolution: Suspend 10.0 mmol of 4-Bromo-2-fluoroaniline HBr in 50 mL of EtOAc.

  • Neutralization: Add 50 mL of saturated aqueous NaHCO₃ (mild base prevents side reactions).

  • Extraction: Stir vigorously for 15 minutes until the solid dissolves and the organic layer is clear. Separate phases.

  • Drying: Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <40°C.

  • Storage: Use the resulting oil immediately. Do not store for >24 hours.

Protocol B: Buchwald-Hartwig Coupling (In-Situ Neutralization)

This protocol leverages the acidity of the HBr salt to modulate catalyst activation, often resulting in cleaner profiles for fluorinated substrates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Bromo-2-fluoroaniline HBr (1.2 equiv)[1]

  • Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos or BrettPhos (4 mol%)

  • Base: Cs₂CO₃ (3.0 equiv) — Crucial: Extra equivalents required to neutralize HBr.

  • Solvent: 1,4-Dioxane (0.2 M)[1]

Workflow:

  • Charge the reaction vessel with the HBr salt, Pd source, Ligand, and Base.

  • Purge with Argon/Nitrogen (3 cycles).

  • Add solvent and the coupling partner.

  • Heat to 100°C for 12 hours.

  • Note: The initial evolution of CO₂ (from HBr + Carbonate) is normal; ensure adequate venting.

Part 4: Synthesis Workflow & Mechanism

The following diagram illustrates the standard workflow for incorporating this scaffold into a kinase inhibitor core (e.g., Urea formation vs. Cross-coupling).

SynthesisWorkflow Salt 4-Bromo-2-fluoroaniline (HBr Salt) FreeBase Free Base (Transient Species) Salt->FreeBase NaHCO3 / EtOAc Urea Urea/Amide Formation (Kinase Hinge Binder) FreeBase->Urea Isocyanate/Acid Cl (Slower due to F-EWG) Suzuki Suzuki/Buchwald Coupling (Tail Extension) FreeBase->Suzuki Boronic Acid/Amine Pd(0) Cat. (Faster Oxidative Addn) Final Target Kinase Inhibitor Urea->Final Further Functionalization Suzuki->Final

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.[1]

References
  • Structural Alerts & Fluorine Substitution

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Buchwald-Hartwig Reaction Parameters

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination.
  • Metabolic Stability of Fluorinated Anilines

    • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41(1), 443-470.
  • Salt Selection in Drug Discovery

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[5][6][7][8] (2011).[8] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]

Sources

Comparative

The Strategic Advantage of 4-Bromo-2-fluoroaniline Hydrobromide in Complex Synthesis: A Comparative Guide

For researchers, scientists, and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, purity, and overall viability of a synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, purity, and overall viability of a synthetic pathway. Among the myriad of available building blocks, 4-Bromo-2-fluoroaniline hydrobromide has emerged as a strategic precursor in the synthesis of high-value molecules, particularly in the pharmaceutical industry. This guide provides an in-depth technical analysis of its applications, offering a comparative perspective against viable alternatives and supported by experimental data.

Introduction: Unpacking the Molecular Advantages

4-Bromo-2-fluoroaniline hydrobromide (C₆H₆BrFN·HBr) is a substituted aniline that offers a unique combination of reactive sites and electronic properties. The presence of bromine and fluorine atoms on the aniline ring provides chemists with versatile handles for subsequent chemical transformations. The hydrobromide salt form often enhances stability and simplifies handling compared to the free base.

The strategic positioning of the bromine atom at the 4-position and the fluorine atom at the 2-position influences the reactivity of the aromatic ring and the amino group. The electron-withdrawing nature of the halogens can modulate the nucleophilicity of the amine and direct further substitutions. This fine-tuning of reactivity is paramount in the multi-step synthesis of complex target molecules.

Pharmaceutical Applications: A Cornerstone in Anticancer Drug Synthesis

The most prominent application of 4-Bromo-2-fluoroaniline hydrobromide is as a key intermediate in the synthesis of targeted anticancer therapies. Its structural motifs are integral to the pharmacophores of several kinase inhibitors.

Case Study 1: Vandetanib - A Tyrosine Kinase Inhibitor

Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and RET-tyrosine kinases. The 4-bromo-2-fluoroanilino moiety is a critical component of its chemical structure, responsible for key binding interactions within the ATP-binding pocket of these kinases.

Synthesis of Vandetanib:

A common synthetic route to Vandetanib involves the coupling of 4-Bromo-2-fluoroaniline with a substituted quinazoline core.

Diagram of Vandetanib Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Key Coupling Reaction cluster_product Final Product A 4-Bromo-2-fluoroaniline hydrobromide C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Quinazoline B->C D Vandetanib C->D Formation of 4-anilinoquinazoline core

Caption: A simplified workflow for the synthesis of Vandetanib.

Comparative Performance:

While alternative substituted anilines could theoretically be employed, the 4-bromo-2-fluoro substitution pattern has been shown to be crucial for the biological activity of Vandetanib. A study on Vandetanib derivatives demonstrated that compounds with the 4-bromo-2-fluoro substitution exhibited superior inhibitory activities compared to other derivatives[1]. This suggests that the electronic and steric properties imparted by this specific substitution are optimal for kinase binding.

Furthermore, an alternative synthesis of Vandetanib was developed to improve upon earlier methods which involved 12-14 steps and resulted in overall yields of 4-20%. The newer, more efficient route reduces the synthesis to 9 steps with an overall yield of 7%[2]. This highlights the continuous effort to optimize synthetic pathways where 4-Bromo-2-fluoroaniline is a key component.

Precursor/MethodNumber of StepsOverall YieldKey Advantages
Traditional Vandetanib Synthesis 12-144-20%Established route
Alternative Vandetanib Synthesis 97%Fewer steps, reduced use of protecting groups[2]
Case Study 2: Regorafenib - A Multi-Kinase Inhibitor

Regorafenib is another critical anticancer agent used for the treatment of metastatic colorectal cancer and gastrointestinal stromal tumors. Its synthesis also relies on a fluorinated aniline precursor. While the direct precursor to the core of Regorafenib is 4-amino-3-fluorophenol, the underlying principles of utilizing halogenated anilines for creating complex pharmaceutical compounds are the same. An improved, cost-effective process for the preparation of Regorafenib emphasizes the importance of efficient synthetic routes for its precursors[3]. One patented process for preparing Regorafenib boasts a purity of over 99.5%[4]. Another synthetic route for Regorafenib reported a high yield of 96.8% with a purity of 99.93%[5].

Agrochemical Applications: A Building Block for Crop Protection

Substituted anilines are fundamental building blocks in the agrochemical industry for the synthesis of herbicides, fungicides, and insecticides[6]. The presence of bromine and fluorine in 4-Bromo-2-fluoroaniline can enhance the biological activity and metabolic stability of the final agrochemical product. While specific commercial agrochemicals derived directly from 4-Bromo-2-fluoroaniline hydrobromide are not extensively detailed in publicly available literature, its structural motifs are found in various patented agrochemical compounds. The general strategy involves using the aniline as a scaffold to build more complex molecules with desired pesticidal properties.

Materials Science: A Precursor for Organic Electronics

In the field of materials science, fluorinated aromatic compounds are of great interest for the development of organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs). The introduction of fluorine atoms can modulate the electronic properties, such as the HOMO and LUMO energy levels, and improve the stability and performance of these materials. While direct applications of 4-Bromo-2-fluoroaniline in commercially available OLEDs are not widely documented, its derivatives are being explored. For instance, pyrene-benzimidazole derivatives have been synthesized and used as blue emitters in OLEDs, demonstrating high external quantum efficiencies[7]. The synthesis of such complex organic molecules often starts from functionalized building blocks like halogenated anilines.

Experimental Protocols

Synthesis of 4-Bromo-2-fluoroaniline

A common method for the synthesis of 4-Bromo-2-fluoroaniline involves the bromination of 2-fluoroaniline.

Step-by-Step Protocol:

  • Dissolve 1 mole of tetrabutylammonium bromide in a suitable aprotic solvent (e.g., dichloromethane).

  • Slowly add 1 mole of bromine to the solution while stirring.

  • Cool the resulting mixture to approximately 10°C.

  • Add 1 mole of 2-fluoroaniline to the cooled mixture. The reaction proceeds rapidly to form 4-bromo-2-fluoroaniline hydrobromide as a precipitate.

  • Collect the precipitated salt by filtration.

  • Wash the collected salt with a small amount of cold solvent.

  • Dry the product under vacuum.

This method provides a straightforward and efficient route to the desired product[1].

Diagram of 4-Bromo-2-fluoroaniline Synthesis

G cluster_reagents Reagents cluster_reaction Reaction cluster_product Product A 2-Fluoroaniline D Bromination in Aprotic Solvent A->D B Bromine (Br2) B->D C Tetrabutylammonium bromide C->D Catalyst/Phase Transfer Agent E 4-Bromo-2-fluoroaniline hydrobromide D->E

Caption: A simplified workflow for the synthesis of 4-Bromo-2-fluoroaniline.

Conclusion: A Versatile and Strategic Building Block

4-Bromo-2-fluoroaniline hydrobromide stands out as a highly valuable and versatile building block in modern organic synthesis. Its primary application in the pharmaceutical industry, particularly in the synthesis of life-saving anticancer drugs like Vandetanib, underscores its importance. The unique substitution pattern of this molecule provides a distinct advantage in terms of directing reactivity and influencing the biological activity of the final product. While its applications in agrochemicals and materials science are still emerging, the fundamental properties of this compound suggest significant potential for future innovations in these fields. For researchers and developers, a thorough understanding of the synthetic utility and comparative advantages of 4-Bromo-2-fluoroaniline hydrobromide is essential for designing efficient and effective synthetic strategies for the next generation of complex molecules.

References

Sources

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